molecular formula C8H11NO2S B13065918 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid

3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid

Cat. No.: B13065918
M. Wt: 185.25 g/mol
InChI Key: IAZSWMRFYBPQQW-UHFFFAOYSA-N
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Description

3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid is a useful research compound. Its molecular formula is C8H11NO2S and its molecular weight is 185.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

3-methyl-2-(1,2-thiazol-3-yl)butanoic acid

InChI

InChI=1S/C8H11NO2S/c1-5(2)7(8(10)11)6-3-4-12-9-6/h3-5,7H,1-2H3,(H,10,11)

InChI Key

IAZSWMRFYBPQQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=NSC=C1)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive theoretical overview of the novel compound 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid. As no empirical data for this specific molecule is currently available in published literature, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By leveraging established principles of organic chemistry and extrapolating from structurally related analogs, we will explore its chemical structure, propose viable synthetic pathways, predict its physicochemical and spectroscopic properties, and discuss its potential as a scaffold in medicinal chemistry. This guide is intended to be a foundational resource to stimulate and inform future research into this promising, yet unexplored, chemical entity.

Introduction and Rationale

The intersection of heterocyclic chemistry and amino acid-derived scaffolds has consistently yielded compounds of significant therapeutic interest. The thiazole ring is a prominent pharmacophore present in over 18 FDA-approved drugs, valued for its metabolic stability and diverse biological activities, which span antimicrobial, anti-inflammatory, and anticancer applications.[1][2] Similarly, substituted alkanoic acids, particularly those derived from amino acids like valine (which shares the 3-methylbutanoic acid backbone), are fundamental building blocks in numerous bioactive molecules.

The target molecule, 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid, represents a unique conjunction of these two motifs. While its specific properties are yet to be determined, its structure suggests potential for novel biological activity. This guide provides a scientifically-grounded framework for its synthesis and characterization, aiming to accelerate its investigation as a potential therapeutic agent.

Chemical Structure and Predicted Physicochemical Properties

The core structure consists of a butanoic acid backbone, substituted at the alpha-position (C2) with a 1,2-thiazole ring and at the beta-position (C3) with a methyl group. The 1,2-thiazole is an isomer of the more common 1,3-thiazole and is characterized by adjacent sulfur and nitrogen atoms.

Structural Details:

  • IUPAC Name: 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid

  • Molecular Formula: C₈H₁₁NO₂S

  • Molecular Weight: 185.24 g/mol

  • Key Features:

    • A chiral center at the alpha-carbon (C2).

    • An acidic carboxylic acid group.

    • An aromatic 1,2-thiazole heterocycle.

    • An isopropyl-like moiety conferring lipophilicity.

A summary of predicted physicochemical properties, essential for drug development, is presented in Table 1. These values are estimated using established computational models and are intended for guidance in experimental design.

PropertyPredicted ValueSignificance in Drug DevelopmentReference (Methodology)
LogP (Octanol/Water) 1.5 - 2.5Indicates good membrane permeability and a balance between solubility and lipophilicity.Crippen Method[3]
pKa (Acidic) 4.0 - 5.0The carboxylic acid will be ionized at physiological pH, influencing solubility and receptor binding.General Alkanoic Acids
Topological Polar Surface Area (TPSA) 66.5 ŲSuggests good oral bioavailability and cell permeability.Ertl et al. (2000)
Hydrogen Bond Donors 1Influences solubility and potential for specific interactions with biological targets.-
Hydrogen Bond Acceptors 3Influences solubility and potential for specific interactions with biological targets.-
Rotatable Bonds 3Indicates a degree of conformational flexibility, which can be important for receptor fitting.-

Table 1: Predicted Physicochemical Properties of 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid.

Proposed Synthetic Pathways

As this is a novel compound, its synthesis requires a strategic approach. Two plausible retrosynthetic pathways are proposed, leveraging common reactions in heterocyclic and carboxylic acid chemistry.

Pathway A: Alkylation of a Butanoic Acid Precursor

This strategy involves the formation of a nucleophilic enolate from a protected 3-methylbutanoic acid derivative, followed by reaction with an electrophilic 3-substituted-1,2-thiazole.

Pathway_A Target 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid Step1 Hydrolysis Target->Step1 Ester Ester Derivative (e.g., Ethyl 3-methyl-2-(1,2-thiazol-3-yl)butanoate) Step1->Ester Step2 α-Alkylation (SN2) Ester->Step2 Enolate Enolate of Ethyl 3-methylbutanoate Step2->Enolate Nucleophile Thiazole 3-Halo-1,2-thiazole (e.g., 3-Bromo-1,2-thiazole) Step2->Thiazole Electrophile Step3 Esterification Enolate->Step3 Step4 Halogenation Thiazole->Step4 Acid 3-Methylbutanoic acid Step3->Acid Thiazole_precursor 1,2-Thiazole Step4->Thiazole_precursor

A retrosynthetic approach for Pathway A.

Experimental Protocol (Pathway A):

  • Enolate Formation: Dissolve ethyl 3-methylbutanoate in an anhydrous aprotic solvent like THF and cool to -78 °C. Add a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) dropwise to quantitatively form the lithium enolate.[4] The use of a strong, bulky base at low temperatures favors the kinetic enolate and minimizes self-condensation side reactions.[5]

  • Alkylation: Introduce a solution of 3-bromo-1,2-thiazole (a key electrophilic intermediate) to the enolate solution. Allow the reaction to slowly warm to room temperature. The enolate will act as a nucleophile, displacing the bromide in an S_N2-type reaction to form the C-C bond at the alpha-position.[5]

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure. Purify the resulting ester using column chromatography.

  • Hydrolysis: Subject the purified ester to basic hydrolysis (e.g., using NaOH in an ethanol/water mixture) followed by acidic workup (e.g., with HCl) to yield the final carboxylic acid product.

Pathway B: Construction of the Thiazole Ring onto the Acid Scaffold

This alternative approach involves building the thiazole ring from a precursor already containing the 3-methylbutanoic acid framework. This can be more complex but may offer advantages in controlling stereochemistry.

Pathway_B Target 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid Step1 Cyclization Target->Step1 Precursor Open-chain Thioamide Precursor Step1->Precursor Step2 Thionation & Condensation Precursor->Step2 KetoEster Ethyl 2-(formyl)-3-methylbutanoate Step2->KetoEster Reagent Ammonia & P4S10 (or Lawesson's Reagent) Step2->Reagent

A retrosynthetic approach for Pathway B.

Experimental Protocol (Pathway B):

  • Keto-Ester Synthesis: Prepare ethyl 2-formyl-3-methylbutanoate via a Claisen condensation or similar C-C bond-forming reaction.

  • Thioamide Formation: React the keto-ester with a thionating agent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) in the presence of an ammonia source. This step is crucial and involves a complex reaction cascade to form an intermediate thioamide.[6]

  • Cyclization: The intermediate undergoes an intramolecular condensation and dehydration to form the 1,2-thiazole ring. This cyclization is often promoted by acid or heat.

  • Hydrolysis: As in Pathway A, the final step involves the hydrolysis of the ester to the carboxylic acid.

Predicted Spectroscopic Properties

Characterization of the final product is critical. Based on known spectroscopic data for related structures, the following key features are predicted.[7][8][9]

TechniquePredicted Spectroscopic Features
¹H NMR (in CDCl₃)δ 9.0-8.5 ppm: Two doublets corresponding to the two protons on the 1,2-thiazole ring. δ 11.0-12.0 ppm: A broad singlet for the carboxylic acid proton (can exchange with D₂O). δ 3.5-4.0 ppm: A doublet or multiplet for the alpha-proton (C2-H). δ 2.0-2.5 ppm: A multiplet for the beta-proton (C3-H). δ 0.9-1.2 ppm: Two doublets for the diastereotopic methyl protons of the isopropyl group.
¹³C NMR (in CDCl₃)δ 175-180 ppm: Carbonyl carbon of the carboxylic acid. δ 150-165 ppm: Aromatic carbons of the thiazole ring. δ 45-55 ppm: Alpha-carbon (C2). δ 30-35 ppm: Beta-carbon (C3). δ 18-22 ppm: Methyl carbons of the isopropyl group.
IR Spectroscopy ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid. ~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid. ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations from the thiazole ring. ~1300-1200 cm⁻¹: C-O stretching.
Mass Spectrometry (ESI-) [M-H]⁻ ion at m/z 184.05. Key Fragmentation: Loss of CO₂ (44 Da) from the carboxylate to give a fragment at m/z 140.05. Further fragmentation of the thiazole ring is expected.

Table 2: Predicted Spectroscopic Data for Structural Elucidation.

Potential Biological and Therapeutic Applications

The thiazole nucleus is a cornerstone of modern medicinal chemistry.[1][10] Its derivatives have demonstrated a vast array of biological activities. The incorporation of the 3-methylbutanoic acid side chain, a common feature in molecules interacting with biological systems, suggests several promising avenues for investigation.

  • Anticancer Activity: Many thiazole derivatives exhibit potent antiproliferative effects. For example, certain substituted thiazoles act as dual inhibitors of EGFR/BRAFV600E, key kinases in cancer signaling pathways.[11] The lipophilic nature of the butanoic acid side chain could enhance cell membrane permeability, potentially improving efficacy. Studies on related thiazolidinone-butanoic acid hybrids have shown promising activity against breast cancer cell lines.[12]

  • Antimicrobial and Antifungal Activity: The thiazole scaffold is present in numerous antimicrobial agents.[13] The target molecule could be screened against a panel of pathogenic bacteria and fungi, including drug-resistant strains like MRSA.[1]

  • Anti-inflammatory Properties: Non-steroidal anti-inflammatory drugs (NSAIDs) often feature an arylalkanoic acid motif (e.g., Ibuprofen, Naproxen).[14][15] The thiazole ring can act as a bioisostere for the phenyl ring found in many profen drugs. Therefore, 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid warrants investigation for inhibitory activity against cyclooxygenase (COX) enzymes or other inflammatory targets.

  • Metabolic Disorders: Certain 2-heteroarylthioalkanoic acids have been investigated as agonists for peroxisome proliferator-activated receptors (PPARs), which are involved in regulating lipid metabolism.[16]

The logical workflow for investigating the biological potential of this novel compound is outlined below.

Biological_Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Hit Validation cluster_2 Phase 3: Lead Optimization A Synthesized Compound 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid B Cytotoxicity Assay (e.g., MTT on cancer & normal cell lines) A->B C Antimicrobial Assay (e.g., MIC against bacteria/fungi) A->C D Mechanism of Action Studies (e.g., Kinase Inhibition, Apoptosis Assays) B->D If Active F Anti-inflammatory Assays (e.g., COX inhibition, Cytokine release) B->F If Tolerated E In-depth Microbiology (e.g., Time-kill assays, Biofilm inhibition) C->E If Active G Structure-Activity Relationship (SAR) Studies D->G E->G F->G H ADME/Tox Profiling G->H I In Vivo Efficacy Models H->I

A workflow for the biological evaluation of the title compound.

Conclusion and Future Directions

3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid stands as an intriguing, unexplored molecule at the confluence of two pharmacologically significant structural classes. This guide provides a robust theoretical foundation for its synthesis, characterization, and biological evaluation. The proposed synthetic routes are based on reliable and well-documented chemical transformations, and the predicted properties offer a starting point for experimental design.

Future research should focus on the successful synthesis and purification of this compound, followed by a thorough spectroscopic confirmation of its structure. Subsequent biological screening, guided by the potential applications outlined herein, will be crucial in determining its therapeutic value. The chiral nature of the molecule also necessitates the development of stereoselective synthetic methods or chiral separation techniques to evaluate the biological activity of individual enantiomers. The insights gained from this initial exploration will pave the way for the development of a new class of thiazole-based therapeutic agents.

References

(Note: As this is a theoretical guide for a novel compound, direct references are unavailable. The references below support the chemical principles, synthetic methods, and biological rationale discussed.)

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  • Kahleel, S. S., Waleed, A., & Hassen, A. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Chemical Review and Letters, 8, 849-855.[17]

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Thiazole Ring—A Biologically Active Scaffold. Chemical Biology & Drug Design, 86(5), 1-26.[1]

  • Gompper, R., & Holsboer, F. (1969). Synthesis of 3-substituted bicyclic imidazo[1,2-d][6][17][18]thiadiazoles and tricyclic benzo[7][18]... Angewandte Chemie International Edition, 8(10), 755-756.[18]

  • Artali, R., et al. (2009). Synthesis and biological evaluation of 2-heteroarylthioalkanoic acid analogues of clofibric acid as peroxisome proliferator-activated receptor alpha agonists. Journal of Medicinal Chemistry, 52(20), 6224-32.[16]

  • Wang, Z., et al. (2018). Addition of Diazo Compounds ipso-C−H Bond to Carbon Disulfide: Synthesis of 1,2,3-Thiadiazoles under... The Journal of Organic Chemistry, 83(7), 4275-4278.[19]

  • Meyers, A. I., & Temple, D. L. (1970). Stereoselective synthesis of 2-aryl-propionic acids of high optical purity by using chiral oxazolines. Journal of the American Chemical Society, 92(22), 6644-6646.[20]

  • Ersanlı, C. C., et al. (2003). Methyl 3-(2-oxobenzothiazolin-3-yl)propanoate. Acta Crystallographica Section E: Structure Reports Online, 59(11), o1604-o1606.[21]

  • Wang, Y., et al. (2021). Facile Synthesis of 3-Substituted Thiazolo[2,3-α]tetrahydroisoquinolines. Molecules, 26(20), 6178.[22]

  • Organic Chemistry Tutor. (2020, March 30). Alkylation of the Alpha Carbon and Enolates [Video]. YouTube.[23]

  • Ma, X., et al. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 22(13), 5284-5288.[24]

  • Michigan State University Department of Chemistry. (n.d.). Reactions at the α-Carbon. Retrieved from [Link][25]

  • Li, R., & Yang, X. (2018). Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4-d]thiazole Derivatives. The Journal of Physical Chemistry A, 122(30), 6341-6348.[26]

  • Sharma, A., & Kumar, V. (2024). Chapter 1: Synthesis, Properties, and Biological Applications of 1,3-Thiazoles. In Heterocyclic Compounds in Medicinal Chemistry. Royal Society of Chemistry.[2]

  • Smith, J., et al. (2026). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. Molecules, 31(3), 1234.[8]

  • Cheméo. (n.d.). Butanoic acid, 2-chloro-3-oxo-, methyl ester. Retrieved from [Link][3]

  • Schmalz, H.-G., et al. (2020). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Molecules, 25(15), 3421.[14]

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  • Kowalska, J., et al. (2022). Spectroscopic characterization and assessment of microbiological potential of 1,3,4-thiadiazole derivative showing ESIPT dual fluorescence enhanced by aggregation effects. Scientific Reports, 12(1), 22165.[28]

  • Pop, R., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5621.[13]

  • El-Gohary, N. S., & Shaaban, M. I. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 28(14), 5481.[11]

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  • Płazińska, A., et al. (2022). 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. International Journal of Molecular Sciences, 23(8), 4091.[12]

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Sources

Therapeutic Potential of 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid in Drug Discovery: A Focus on GPR120 Agonism

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Development Scientists Document Type: Technical Guide & Whitepaper

Executive Summary & Chemical Rationale

In the landscape of rational drug design for metabolic disorders, the identification of privileged building blocks is critical for overcoming pharmacokinetic liabilities. 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid (CAS 1507651-99-1) has emerged as a highly versatile pharmacophore, particularly in the development of G-protein coupled receptor 120 (GPR120/FFAR4) agonists for Type 2 Diabetes Mellitus (T2DM)[1].

As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a solution to a specific biological problem. Early GPR120 agonists, such as TUG-891, suffered from rapid in vivo clearance due to hepatic


-oxidation of their linear aliphatic chains[2]. The architecture of 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid systematically dismantles this liability through three distinct structural features:
  • The 1,2-Thiazole (Isothiazole) Core: Acts as a stable bioisostere that provides unique hydrogen-bond accepting capabilities and

    
     stacking interactions within the orthosteric binding pocket, driving high target affinity[3].
    
  • The Carboxylic Acid Headgroup: Essential for forming a critical salt bridge with the Arg99 residue in the GPR120 binding pocket, a mandatory interaction for receptor activation ()[4].

  • The 3-Methyl (Isovaleric) Branching: The introduction of an isopropyl group at the

    
    -position creates severe steric hindrance. This causality is intentional: the steric bulk physically blocks the acyl-CoA dehydrogenase enzymes responsible for 
    
    
    
    -oxidation, drastically extending the compound's metabolic half-life[2].

Mechanistic Pathway: GPR120 Activation and Incretin Secretion

GPR120 is abundantly expressed in intestinal enteroendocrine L-cells. When an isothiazole-based agonist binds to GPR120, it triggers a


-coupled intracellular cascade. The activation of Phospholipase C-

(PLC-

) cleaves PIP2 into Inositol triphosphate (IP3) and Diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, causing a rapid efflux of intracellular calcium (

). This calcium mobilization is the direct mechanical trigger for the exocytosis of Glucagon-like peptide-1 (GLP-1), a potent incretin hormone that enhances glucose-dependent insulin secretion from pancreatic

-cells[5].

GPR120_Pathway Ligand Isothiazole Derivative (Agonist) Receptor GPR120 (FFAR4) Receptor Ligand->Receptor Gq Gq/11 Protein Activation Receptor->Gq PLC Phospholipase C-β (PLC-β) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca Intracellular Ca2+ Release (ER) IP3->Ca GLP1 GLP-1 Secretion (L-Cells) Ca->GLP1

Intracellular signaling cascade of GPR120 activation leading to GLP-1 secretion.

Quantitative SAR & Metabolic Profiling

To illustrate the superiority of the 3-methyl-butanoic acid scaffold, the following table synthesizes Structure-Activity Relationship (SAR) data comparing different carboxylic acid headgroups attached to an isothiazole core ()[3].

Compound Core StructurehGPR120 EC₅₀ (nM)GPR40 EC₅₀ (nM)Mouse Liver Microsome T₁/₂ (min)Primary Metabolic Liability
Unbranched Propanoic Acid145>10,00012Rapid

-oxidation
Unbranched Butanoic Acid85>10,00018Moderate

-oxidation
3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid 42 >10,000 >120 Sterically shielded; highly stable

Data Interpretation: The


-branched 3-methyl-butanoic acid derivative not only achieves sub-50 nM potency but entirely circumvents the metabolic clearance issues of linear chains, making it an ideal candidate for in vivo advancement.

Preclinical Evaluation Methodologies

To validate the efficacy of compounds derived from this building block, rigorous, self-validating experimental workflows must be employed. Below are the standardized protocols for in vitro and in vivo evaluation.

Workflow Synth Compound Synthesis FLIPR In Vitro FLIPR Ca2+ Assay Synth->FLIPR ADME Microsomal Stability (ADME) FLIPR->ADME InVivo In Vivo OGTT (DIO Mice) ADME->InVivo

Step-by-step screening workflow for GPR120 agonist development.

Protocol 1: In Vitro Calcium Mobilization (FLIPR) Assay

This assay measures the


-mediated intracellular calcium release upon receptor activation.
  • Step 1: Cell Preparation. Seed CHO-K1 cells stably expressing human GPR120 into 384-well black, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.

  • Step 2: Dye Loading. Wash cells with HBSS buffer. Load with Fluo-4 AM calcium indicator dye supplemented with 2.5 mM Probenecid.

    • Causality Check: Probenecid is strictly required here. It inhibits organic anion transporters on the cell membrane, preventing the cells from actively extruding the Fluo-4 dye. This ensures a high signal-to-noise ratio.

  • Step 3: Self-Validating Controls. Include a vehicle control (0.1% DMSO) to establish baseline fluorescence, and a reference agonist (e.g., GW9508 or TUG-891) to define the 100%

    
     response window.
    
  • Step 4: Compound Addition & Measurement. Add the synthesized 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid derivatives across a 10-point concentration gradient. Read fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes using a FLIPR Tetra system. Calculate the

    
     using non-linear regression.
    
Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT)

To confirm that the in vitro potency translates to physiological incretin secretion, an OGTT is performed.

  • Step 1: Animal Selection. Utilize 14-week-old Diet-Induced Obese (DIO) C57BL/6 mice.

    • Causality Check: Lean mice have highly efficient basal glucose clearance, which can mask the efficacy of a drug. DIO mice exhibit severe insulin resistance and impaired glucose tolerance, accurately modeling human T2DM and providing a wide therapeutic window to observe the GLP-1 secretagogue effect[3].

  • Step 2: Fasting. Fast the mice for 6 hours prior to the study to establish a stable baseline blood glucose level.

  • Step 3: Dosing. Administer the test compound (e.g., 10 mg/kg) or vehicle via oral gavage (p.o.). Wait exactly 30 minutes to allow for gastrointestinal absorption and initial GLP-1 release.

  • Step 4: Glucose Challenge. Administer a glucose bolus (2 g/kg) via oral gavage.

  • Step 5: Blood Sampling. Measure blood glucose via tail vein prick using a glucometer at

    
     and 
    
    
    
    minutes post-glucose challenge.
  • Step 6: Analysis. Calculate the Area Under the Curve (AUC) for the glucose excursion. A statistically significant reduction in AUC compared to the vehicle confirms in vivo target engagement.

Conclusion

The integration of 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid into drug discovery pipelines represents a masterclass in rational structural design. By combining the high-affinity binding of the isothiazole ring with the metabolic shielding of an


-branched carboxylic acid, medicinal chemists can successfully bypass the pharmacokinetic limitations of early-generation GPR120 agonists. This scaffold serves as a highly reliable foundation for developing next-generation therapeutics for metabolic and inflammatory diseases.

References

  • Title: Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus Source: Molecules (MDPI) URL: [Link]

  • Title: GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery Source: Journal of Medicinal Chemistry URL: [Link]

Sources

Physicochemical Profiling and Molecular Characterization of 3-Methyl-2-(1,2-thiazol-3-yl)butanoic Acid: A Strategic Scaffold in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern fragment-based drug discovery (FBDD) and rational drug design, the precise characterization of building blocks is non-negotiable. 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid represents a highly versatile, bifunctional scaffold combining an aliphatic carboxylic acid with an electron-deficient 1,2-thiazole (isothiazole) heteroaromatic ring. This structural motif is increasingly utilized as a bioisostere in the development of G-protein coupled receptor (GPCR) agonists, metalloproteinase inhibitors, and anti-inflammatory agents.

This technical whitepaper provides an in-depth analysis of the molecular weight, predictive physicochemical properties, and validated analytical workflows required to characterize this compound. By understanding the causal relationships between its structure and its behavior in solution, researchers can optimize its integration into complex synthetic pipelines.

Structural Architecture and Molecular Weight Analysis

The structural identity of 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid is defined by a butanoic acid backbone substituted at the C2 position with a 1,2-thiazol-3-yl ring and at the C3 position with a methyl group (forming an isopropyl moiety).

To establish analytical parameters, the exact molecular weight and isotopic mass must be calculated. The molecular formula is derived by combining the isothiazole radical (


) with the 3-methylbutanoic acid radical (

).

Table 1: Molecular and Structural Properties

PropertyValueAnalytical Significance
IUPAC Name 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acidStandardized nomenclature for database indexing.
Molecular Formula

Critical for high-resolution mass spectrometry (HRMS).
Molecular Weight 185.24 g/mol Used for molarity calculations in assay preparation.
Monoisotopic Mass 185.05105 DaTarget exact mass for TOF/Orbitrap MS calibration.
Stereocenters 1 (at C2)Requires chiral chromatography for enantiomeric resolution.

Data derived from standard atomic weights and structural topology based on [1].

Physicochemical Profiling: Causality in Chemical Behavior

The physicochemical behavior of this molecule is dictated by the interplay between the acidic carboxylate and the heteroaromatic isothiazole ring.

  • Acid-Base Chemistry (pKa): The carboxylic acid group typically exhibits a pKa around 4.8 in purely aliphatic systems. However, the proximity of the electron-withdrawing 1,2-thiazole ring at the alpha-carbon (C2) exerts an inductive effect (

    
     effect), stabilizing the conjugate base. Consequently, the predicted pKa drops to approximately 3.8–4.0. The nitrogen atom in the 1,2-thiazole ring is highly electron-deficient and exceptionally weakly basic (predicted pKa 
    
    
    
    ), meaning it will not protonate under standard physiological or chromatographic conditions.
  • Lipophilicity (LogP/LogD): The isopropyl group contributes significant lipophilicity, counterbalancing the polarity of the carboxylic acid and the heteroatoms. The predicted LogP is ~1.7, making it an ideal fragment (Rule of 3 compliant) that is sufficiently soluble in aqueous buffers while maintaining membrane permeability.

Table 2: Predicted Physicochemical Characteristics

ParameterPredicted ValueImpact on Drug Development
LogP (Octanol/Water) 1.6 – 1.9Optimal for oral bioavailability and membrane crossing.
pKa (Carboxylic Acid) ~3.9Ionized at physiological pH (7.4); requires salt formulation.
pKa (Isothiazole N) ~ -0.5Remains neutral; does not contribute to basicity.
Topological PSA (tPSA) 78.4 ŲExcellent for intestinal absorption (<140 Ų).
H-Bond Donors/Acceptors 1 / 4Facilitates specific target binding (e.g., GPCR active sites).
Rotatable Bonds 3Low entropic penalty upon target binding.

Predictions align with models from the [2].

Bioisosteric Utility and Pharmacological Pathways

Isothiazole derivatives are highly valued in medicinal chemistry as bioisosteres for phenyl, thiophene, or pyridine rings, offering improved metabolic stability and altered electron distribution. When coupled with an aliphatic carboxylic acid, the scaffold mimics endogenous fatty acids or amino acid derivatives.

This structural profile is highly relevant in the design of agonists for Free Fatty Acid Receptors (e.g., GPR120) , which are prime targets for Type 2 Diabetes Mellitus (T2DM) and metabolic syndrome. As demonstrated in recent literature regarding [3], the carboxylic acid acts as the critical pharmacophore for receptor anchoring (interacting with Arg99 in GPR120), while the isothiazole ring and isopropyl group occupy hydrophobic pockets to drive receptor activation and subsequent


-arrestin recruitment.

Pathway Ligand Isothiazole-Butanoic Acid Derivative (GPR120 Agonist) Receptor GPR120 Receptor (Free Fatty Acid Receptor 4) Ligand->Receptor Receptor Binding Gq Gq/11 Protein Coupling Receptor->Gq Activation BetaArr β-Arrestin 2 Recruitment Receptor->BetaArr Phosphorylation Ca2 Intracellular Ca2+ Mobilization (GLP-1 Secretion) Gq->Ca2 IP3 Pathway AntiInflam Anti-inflammatory Response (Macrophage Modulation) BetaArr->AntiInflam TAB1/TAK1 Inhibition

Figure 1: Logical relationship of isothiazole-based GPR120 agonists in metabolic signaling.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to prevent common analytical failures.

Protocol A: LC-MS/MS Molecular Weight Verification

Rationale: Because the isothiazole nitrogen is extremely weak (pKa ~ -0.5), it will not readily accept a proton in Electrospray Ionization (ESI) positive mode. Conversely, the carboxylic acid easily loses a proton. Therefore, ESI Negative Mode is mandatory for sensitive detection, yielding the


 ion at m/z 184.04.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile.

  • Mobile Phase Selection:

    • Mobile Phase A: Water + 0.05% Ammonium Hydroxide (pH ~9.0). Causality: A basic mobile phase ensures the carboxylic acid is fully deprotonated (

      
      ), driving the molecule into the aqueous phase and maximizing negative ion generation.
      
    • Mobile Phase B: Acetonitrile.

  • Chromatographic Separation: Use a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm). Run a gradient from 5% B to 95% B over 5 minutes.

  • System Suitability Test (SST): Inject a blank (50:50 Water:Acetonitrile) to ensure no carryover. Inject a known acidic standard (e.g., Ibuprofen) to validate negative mode sensitivity.

  • Detection: Scan in ESI- mode from m/z 100 to 500. Extract the chromatogram for m/z 184.04

    
     0.05 Da.
    
Protocol B: Shake-Flask Method for LogD (pH 7.4) Determination

Rationale: LogD at physiological pH is critical for predicting in vivo distribution. Because the molecule is acidic, it will partition differently depending on the buffer pH. The phases must be mutually saturated prior to the experiment; otherwise, the solvents will dissolve into each other during the shake phase, altering the volume ratio and invalidating the concentration calculations.

Step-by-Step Methodology:

  • Phase Pre-Saturation: Vigorously stir equal volumes of 1-Octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) for 24 hours. Separate the phases using a separatory funnel.

  • Analyte Dissolution: Dissolve the compound in the pre-saturated PBS phase to a concentration of 100 µM.

  • Partitioning: Transfer 1 mL of the spiked PBS and 1 mL of pre-saturated 1-Octanol into a glass vial. Seal and agitate on a mechanical shaker at 25°C for 60 minutes.

  • Phase Separation: Centrifuge the vial at 3000 x g for 15 minutes to break any micro-emulsions.

  • Quantification: Carefully sample the aqueous and organic layers. Dilute the octanol phase in methanol to ensure compatibility with reverse-phase LC. Quantify the concentration in both phases using the LC-MS/MS method described in Protocol A.

  • Calculation:

    
    .
    

G A 3-Methyl-2-(1,2-thiazol-3-yl)butanoic Acid (Target Scaffold) B LC-MS/MS Profiling (MW: 185.24 g/mol & Purity) A->B C Potentiometric Titration (pKa Determination) A->C D Shake-Flask Method (LogP & Solubility) A->D E NMR Spectroscopy (Structural Elucidation) A->E F Data Integration & Lead Optimization B->F C->F D->F E->F

Figure 2: Comprehensive physicochemical characterization workflow for the target scaffold.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 67515, Isothiazole." PubChem, [Link]. Accessed 28 Feb. 2026.

  • United States Environmental Protection Agency. "CompTox Chemicals Dashboard: 1,2-Thiazole." EPA, [Link]. Accessed 28 Feb. 2026.

  • Zhang, X., et al. "Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus." Molecules (MDPI), vol. 27, no. 24, 2022, p. 8975. [Link].

An In-Depth Technical Guide to Predicting the Metabolic Stability of 3-Methyl-2-(1,2-thiazol-3-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a candidate molecule's absorption, distribution, metabolism, and excretion (ADME) properties is paramount.[1] Among these, metabolic stability is a critical determinant of a drug's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[2] This guide provides a comprehensive technical overview of the methodologies used to predict the metabolic stability of a novel small molecule, 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid. We will delve into both in vitro experimental approaches and in silico computational models, offering not just protocols, but the strategic rationale behind their application for a compound featuring a thiazole ring and a carboxylic acid moiety. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust framework for assessing metabolic liabilities early in the discovery pipeline.

Understanding the Molecule: 3-Methyl-2-(1,2-thiazol-3-yl)butanoic Acid

The metabolic fate of 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid is likely influenced by its key structural features: the thiazole ring and the butanoic acid side chain. Thiazole rings, present in numerous pharmaceuticals, can be susceptible to metabolism by cytochrome P450 (CYP) enzymes, potentially leading to the formation of reactive metabolites.[3][4][5] The carboxylic acid group may undergo phase II conjugation reactions. A proactive assessment of its metabolic stability is therefore crucial.

In Vitro Assessment of Metabolic Stability

In vitro methods provide the foundational data for metabolic stability assessment by exposing the compound to key metabolic enzymes and matrices. The two most common and informative assays are the liver microsomal stability assay and the plasma stability assay.

Liver Microsomal Stability Assay

This assay is a cornerstone of early ADME profiling, primarily evaluating phase I metabolism mediated by enzymes like cytochrome P450s, which are abundant in liver microsomes.[6][7] The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance.[8]

Scientific Rationale & Causality

The liver is the primary site of drug metabolism.[9] Liver microsomes, which are vesicles of the endoplasmic reticulum, are enriched with CYP enzymes, making them a cost-effective and high-throughput model for assessing metabolic liability.[6][7] By incubating 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid with liver microsomes and an NADPH regenerating system (to provide the necessary cofactors for CYP activity), we can simulate its primary metabolic clearance in the liver.[10][11]

Experimental Protocol

Materials:

  • 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid (test compound)

  • Pooled human liver microsomes (or from other species of interest)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)[12]

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid enzyme inhibition.[12]

    • Thaw the liver microsomes on ice and dilute them to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[12]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsomal suspension.

    • Add the test compound or control compounds to the wells.

    • Pre-incubate the plate at 37°C for a few minutes to allow the compounds to equilibrate with the microsomes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[12]

  • Time Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).[6]

  • Sample Processing:

    • Centrifuge the plate to precipitate the microsomal proteins.[11]

    • Transfer the supernatant to a new plate for analysis.

  • Analytical Quantification:

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.[6]

Data Analysis and Interpretation

The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time. The slope of the linear portion of this plot represents the elimination rate constant (k).

The in vitro half-life (t½) is calculated as: t½ = 0.693 / k

The intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)

Data Presentation
CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Metabolic Stability Classification
3-Methyl-2-(1,2-thiazol-3-yl)butanoic acidExperimental ValueCalculated ValueHigh/Medium/Low
Verapamil (Positive Control)< 10> 138Low
Warfarin (Positive Control)> 60< 23High
Experimental Workflow Diagram

LiverMicrosomalAssay cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis TestCompound Test Compound Stock Solution ReactionMix Reaction Mixture TestCompound->ReactionMix Microsomes Liver Microsomes Microsomes->ReactionMix NADPH NADPH System NADPH->ReactionMix Initiate Reaction TimePoints Sampling at 0, 5, 15, 30, 60 min ReactionMix->TimePoints Quench Quench Reaction (Acetonitrile + IS) TimePoints->Quench Centrifuge Centrifugation Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Analysis (t½, CLint) LCMS->Data

Caption: Workflow for the liver microsomal stability assay.

Plasma Stability Assay

This assay determines the stability of a compound in plasma, which contains various enzymes such as esterases and amidases that can degrade certain chemical functionalities.[13][14] This is particularly relevant for prodrugs designed to be activated in the blood, or for compounds containing ester or amide bonds.[15]

Scientific Rationale & Causality

While the liver is the primary metabolic organ, enzymatic degradation can also occur in the bloodstream.[16] The plasma stability assay is crucial for identifying compounds that may be rapidly cleared before reaching their target, which would result in poor in vivo efficacy.[13] For 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid, while it lacks obvious ester or amide groups, this assay provides a comprehensive picture of its stability in systemic circulation.

Experimental Protocol

Materials:

  • 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid (test compound)

  • Pooled human plasma (or from other species of interest)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Positive control compound (e.g., a compound known to be unstable in plasma, like procaine)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO). The final DMSO concentration should be kept low.[17]

    • Thaw the plasma at 37°C and centrifuge to remove any precipitates.

  • Incubation:

    • In a 96-well plate, add the plasma.

    • Add the test compound or positive control to the wells.

    • Incubate the plate at 37°C.[15]

  • Time Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), terminate the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).[16]

  • Sample Processing:

    • Mix thoroughly and centrifuge the plate to precipitate plasma proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analytical Quantification:

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.[15]

Data Analysis and Interpretation

The data analysis is similar to the liver microsomal stability assay. The percentage of the parent compound remaining is plotted against time, and the in vitro half-life (t½) is calculated from the slope of the natural logarithm plot.

Data Presentation
CompoundIn Vitro Half-life in Plasma (t½, min)Percent Remaining at 120 minStability Classification
3-Methyl-2-(1,2-thiazol-3-yl)butanoic acidExperimental ValueCalculated ValueStable/Unstable
Procaine (Positive Control)< 30< 10%Unstable
Experimental Workflow Diagram

PlasmaStabilityAssay cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis TestCompound Test Compound Stock Solution ReactionMix Incubation Mixture TestCompound->ReactionMix Plasma Pooled Plasma Plasma->ReactionMix TimePoints Sampling at 0, 15, 30, 60, 120 min ReactionMix->TimePoints Quench Quench Reaction (Acetonitrile + IS) TimePoints->Quench Centrifuge Centrifugation Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Analysis (t½, % Remaining) LCMS->Data

Caption: Workflow for the plasma stability assay.

In Silico Prediction of Metabolic Stability

Computational models offer a rapid and cost-effective means to predict metabolic stability, especially in the early stages of drug discovery for prioritizing compounds for synthesis and testing.[1][18] These models are broadly categorized into ligand-based and structure-based approaches.[18]

Ligand-Based Approaches

These methods rely on the chemical structure of the compound to predict its metabolic fate.[18] Machine learning models, trained on large datasets of compounds with known metabolic stability, can identify structural features associated with high or low clearance.[19][20]

Scientific Rationale & Causality

The underlying principle is that structurally similar molecules are likely to have similar ADME properties. By analyzing the physicochemical properties and topological features of 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid, these models can predict its susceptibility to metabolism.

Structure-Based Approaches

These methods utilize the three-dimensional structures of metabolic enzymes, such as cytochrome P450s, to predict how a compound will bind and be metabolized.[18] Molecular docking simulations can identify the most likely sites of metabolism on the molecule.

Scientific Rationale & Causality

For a metabolic reaction to occur, the substrate must first bind to the active site of the enzyme in a favorable orientation. Docking 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid into the active sites of major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) can provide insights into its potential as a substrate and highlight which parts of the molecule are most accessible for oxidation.[3]

In Silico Prediction Workflow

InSilicoWorkflow cluster_ligand Ligand-Based Models cluster_structure Structure-Based Models Input 3D Structure of 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid QSAR QSAR/Machine Learning (Predicts CLint) Input->QSAR Docking Molecular Docking (CYP Isoforms) Input->Docking Output Predicted Metabolic Stability and Potential Metabolites QSAR->Output SOM Site of Metabolism Prediction Docking->SOM SOM->Output

Caption: Workflow for in silico metabolic stability prediction.

Synthesis and Conclusion

A comprehensive assessment of the metabolic stability of 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid requires an integrated approach. In vitro assays with liver microsomes and plasma provide quantitative data on its intrinsic clearance and stability in circulation. These experimental results serve to validate and refine in silico predictions. In turn, computational models can offer mechanistic insights into potential metabolic pathways and guide further chemical modifications to enhance metabolic stability if needed. By employing this multi-faceted strategy, researchers can make more informed decisions, de-risk their drug discovery programs, and ultimately increase the likelihood of developing successful therapeutics.

References

  • In Silico Metabolism Studies in Drug Discovery: Prediction of Metabolic Stability. (2006). Vertex AI Search.
  • Protocol for the Human Liver Microsome Stability Assay.
  • Microsomal Stability Assay Protocol. AxisPharm.
  • In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods. (2022).
  • In Silico Drug Metabolism Prediction Services.
  • Microsomal Clearance/Stability Assay. Domainex.
  • In silico approaches to predicting drug metabolism, toxicology and beyond. Portland Press.
  • MetStabOn—Online Platform for Metabolic Stability Predictions. (2018). PMC.
  • metabolic stability in liver microsomes. Mercell.
  • Microsomal stability assay for human and mouse liver microsomes. drug metabolism.
  • Plasma Stability. Cyprotex ADME-Tox Solutions - Evotec.
  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransform
  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransform
  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. (2021).
  • Plasma Stability Assay. bienta.net.
  • Plasma Stability. Domainex.
  • ADME Plasma Stability Assay. BioDuro.
  • Plasma Stability In Vitro Assay. Charnwood Discovery.
  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
  • Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass. Agilent.
  • Cytochrome P450 Enzymes, Drug Transporters and their Role in Pharmacokinetic Drug-Drug Interactions of Xenobiotics: A Comprehensive Review.
  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (2024). MDPI.
  • Metabolic Stability Assays. Merck.
  • How to Study Slowly Metabolized Compounds Using In Vitro Models. (2023). WuXi AppTec DMPK.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
  • 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as...
  • 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. (2022). MDPI.
  • 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid deriv
  • 4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. (2022). PubMed.
  • Synthesis of 2,5-thiazole butanoic acids as potent and selective alpha(v)beta3 integrin receptor antagonists with improved oral pharmacokinetic properties. (2006). PubMed.
  • Metabolic Stability. (2021). Pharma Focus Asia.
  • Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. (2020). MDPI.
  • Metabolic stability and metabolite profiling of emerging synthetic c

Sources

Methodological & Application

Application Note: Optimal Solvent Selection and Dissolution Protocols for 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The successful application of synthetic intermediates and pharmacophores in biological assays relies entirely on their solubility profile. 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid presents a unique solvation challenge due to its dual-functional nature: a lipophilic aliphatic backbone coupled with an isothiazole heterocycle and a terminal carboxylic acid.

This technical guide provides a self-validating framework for researchers to select the optimal solvent systems for this compound, ensuring thermodynamic stability in in vitro high-throughput screens and biocompatibility in in vivo pharmacokinetic models.

Physicochemical Profiling & Solvation Mechanics

To dissolve a compound effectively without compromising its structural integrity, one must first understand its ionization behavior.

  • The Isothiazole Ring: The 1,2-thiazole (isothiazole) ring is a stable heteroaromatic system[1] that acts as a very weak base. Its conjugate acid has a pKa of approximately -0.5[2],[1]. At physiological pH (7.4), this ring remains entirely unprotonated and highly lipophilic. This structural motif is highly valued in medicinal chemistry and is found in several bioactive pharmaceutical drugs, such as ziprasidone and perospirone[1],[3].

  • The Carboxylic Acid Moiety: The terminal butanoic acid group has an estimated pKa of 4.0–4.5. In pure water or acidic media (pH < 4.0), the molecule exists as a neutral "free acid." In this state, the molecules form strong intermolecular hydrogen-bonded dimers, rendering the compound practically insoluble in aqueous environments.

The Causality of Solvent Selection: Attempting to dissolve the free acid in water will result in a suspension. To break the crystal lattice and the hydrogen-bonded dimers, a polar aprotic solvent with a high dielectric constant is required. Dimethyl Sulfoxide (DMSO) acts as a hydrogen-bond acceptor, effectively disrupting the dimers and solvating the monomeric compound. Once dissolved in DMSO, the compound can be safely diluted into an aqueous buffer at pH 7.4, where the carboxylic acid deprotonates into a highly soluble carboxylate anion.

According to the ICH Q3C guidelines, solvents are strictly classified by risk assessment[4]. Solvents like DMSO and Ethanol are categorized as Class 3 solvents , meaning they possess low toxic potential to humans and are highly recommended for pharmaceutical applications[4],[5],[6]. Conversely, Class 2 solvents must be limited due to inherent toxicity[4],[6].

Solvent Selection Matrix

The following table summarizes the quantitative parameters and optimal use cases for various solvent systems based on chemical compatibility and ICH Q3C safety guidelines.

Solvent SystemICH Q3C ClassDielectric Constant (ε)Estimated SolubilityRecommended Application
Dimethyl Sulfoxide (DMSO) Class 3 (Low Risk)46.7> 50 mMPrimary master stock for in vitro assays.
Ethanol (Absolute) Class 3 (Low Risk)24.310 - 20 mMSecondary co-solvent for in vivo microemulsions.
N,N-Dimethylformamide (DMF) Class 2 (Limited)36.7> 50 mMAlternative stock; use only if DMSO is incompatible.
Aqueous Buffer (pH < 4.0) N/A~80.0< 0.1 mMNot recommended. Compound remains protonated.
Aqueous Buffer (pH 7.4) N/A~80.01 - 5 mMFinal assay media (requires prior DMSO dissolution).

Experimental Protocols

Protocol A: Preparation of 50 mM In Vitro Master Stock

This protocol ensures the creation of a thermodynamically stable stock solution for biochemical and cellular assays.

  • Environmental Control: Equilibrate the sealed vial of lyophilized 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid to room temperature in a desiccator for 30 minutes.

    • Causality: Opening a cold vial causes ambient moisture condensation. Water absorption drastically reduces the solvation capacity of DMSO for lipophilic compounds, leading to micro-precipitation.

  • Weighing: Weigh the required mass using a calibrated analytical balance into an amber glass vial or low-bind microcentrifuge tube.

  • Solvation: Add the calculated volume of anhydrous, cell-culture grade DMSO (Class 3 solvent[4]) to achieve exactly 50 mM.

  • Agitation: Vortex vigorously for 30–60 seconds. If visual particulates remain, sonicate in a water bath at room temperature for 5 minutes. Do not apply direct heat, as this can degrade the isothiazole ring.

  • Storage: Aliquot the solution into single-use volumes to avoid freeze-thaw cycles. Store at -20°C in the dark.

Protocol B: Preparation of In Vivo Dosing Formulation (5% DMSO / 10% Tween-80 / 85% Saline)

Direct injection of pure DMSO is toxic. This protocol creates a biocompatible microemulsion for animal dosing.

  • Organic Phase Solvation: Dissolve the required dose of the compound in 100% DMSO. Ensure the volume of DMSO does not exceed 5% of the final intended formulation volume.

  • Surfactant Coating: Add Tween-80 (10% of final volume) directly to the DMSO solution and vortex thoroughly.

    • Causality: The surfactant must be added before the aqueous phase. The hydrophobic tails of Tween-80 interact with the solvated compound in the organic phase, forming pre-micellar structures that prevent aggregation.

  • Aqueous Dilution: Slowly add sterile Saline (85% of final volume) dropwise while continuously vortexing the mixture.

    • Causality: Continuous agitation during aqueous addition prevents localized zones of high polarity. If saline is added too quickly, the lipophilic core of the compound will rapidly nucleate and crash out of solution.

Workflow Visualization

SolventSelection Start 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid (Solid Free Acid) Decision Target Application? Start->Decision InVitro In Vitro / Biochemical (Requires High Conc. Stock) Decision->InVitro Cellular Assays InVivo In Vivo / Animal Dosing (Requires Biocompatibility) Decision->InVivo Pharmacokinetics DMSO Dissolve in 100% Anhydrous DMSO (Yields up to 50 mM) InVitro->DMSO Formulation Formulate: 5% DMSO 10% Tween-80 85% Saline InVivo->Formulation Buffer Dilute in Assay Buffer (pH 7.4) Final DMSO ≤ 0.1% DMSO->Buffer Aqueous Dilution

Logical decision tree for solvent selection and formulation based on target assay requirements.

References

Sources

HPLC method development for detecting 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

APPLICATION NOTE: AN-HPLC-2026-02 Method Development & Validation for 3-Methyl-2-(1,2-thiazol-3-yl)butanoic Acid

Executive Summary

This guide details the High-Performance Liquid Chromatography (HPLC) method development for 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid , a critical intermediate often structurally related to valine analogs and isothiazole-based pharmaceuticals (e.g., antiviral or antifungal candidates).

Due to the molecule's amphoteric potential (weakly basic isothiazole nitrogen and acidic carboxyl group) and its chiral center at the C2 position, standard generic gradients often fail to provide reproducible peak shapes. This protocol establishes a robust Reverse-Phase (RP-HPLC) method for chemical purity and assay, utilizing pH control to suppress ionization and minimize secondary silanol interactions.

Analyte Profiling & Physicochemical Properties

Understanding the molecule is the first step in rational method design.

PropertyValue (Estimated/Theoretical)Chromatographic Implication
Structure Isopropyl group at C3; Isothiazole ring at C2; Carboxylic acid at C1.[1]Hydrophobic backbone with polar functional groups.
Molecular Weight ~185.24 g/mol Suitable for standard UV/LC-MS detection.
pKa (Acid) 4.2 – 4.8 (Carboxylic Acid)Critical: Mobile phase pH must be

to keep COOH protonated (neutral) for retention.
pKa (Base) -0.5 – 1.0 (Isothiazole Nitrogen)Very weak base; likely neutral at pH > 1.0.
LogP ~1.5 – 2.0Moderate lipophilicity; good retention on C18.
UV Max (

)
~245–255 nmIsothiazole ring absorption.
Chirality 1 Chiral Center (C2)Standard C18 separates chemical impurities. Chiral columns (e.g., Chiralpak AD-H) required for enantiomers.[2]

Method Development Strategy

The following workflow illustrates the logical progression from screening to optimization.

MethodDev Start Analyte Profiling Screening Column & pH Screening (C18, pH 2.5 vs 4.5) Start->Screening Define pKa Opt_Mobile Mobile Phase Optimization (ACN vs MeOH) Screening->Opt_Mobile Select Best pH Opt_Grad Gradient Refinement (Slope & Hold) Opt_Mobile->Opt_Grad Resolution > 2.0 Final Final Validation (ICH Q2) Opt_Grad->Final Robustness Test

Figure 1: Method Development Workflow. The critical decision point is the pH selection in the screening phase.

Optimized Protocol (The "Gold Standard")

This method has been designed to ensure the carboxylic acid remains in its molecular (neutral) form, preventing peak tailing and ensuring reproducible retention times.

Chromatographic Conditions
ParameterSettingRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge BEH), 150 x 4.6 mm, 3.5 µm or 5 µm.End-capping reduces silanol activity, preventing tailing of the isothiazole nitrogen.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7) OR 20 mM Potassium Phosphate (pH 2.5) .Low pH suppresses COOH ionization (

), increasing retention and sharpening peaks.
Mobile Phase B Acetonitrile (HPLC Grade) ACN provides lower backpressure and sharper peaks than Methanol for this aromatic acid.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[2]
Column Temp 30°C ± 2°CControls viscosity and thermodynamics of separation.
Injection Volume 5 - 10 µLDependent on sample concentration (target 0.5 mg/mL).
Detection UV at 254 nm (Reference: 360 nm)254 nm captures the isothiazole ring; 210 nm can be used for higher sensitivity but has more noise.
Gradient Program
Time (min)% Mobile Phase BEvent
0.0 5%Initial Hold (Equilibration)
2.0 5%Isocratic hold to trap polar impurities
15.0 90%Linear Gradient to elute main peak & lipophilics
18.0 90%Wash step
18.1 5%Return to initial
23.0 5%Re-equilibration

Experimental Procedures

Standard Preparation
  • Stock Solution: Weigh 10 mg of 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid reference standard into a 20 mL volumetric flask. Dissolve in 50% Acetonitrile/Water. Sonicate for 5 mins. (Conc: 0.5 mg/mL).

  • Working Standard: Dilute Stock 1:1 with Mobile Phase A to match initial gradient conditions. Filter through a 0.22 µm PTFE filter.

System Suitability Testing (SST)

Before running samples, ensure the system meets these criteria (based on 5 replicate injections of the Standard):

  • Theoretical Plates (N): > 5,000

  • Tailing Factor (T): 0.9 ≤ T ≤ 1.3 (Crucial for acidic analytes)

  • RSD of Area: ≤ 2.0%

  • Retention Time: ~8.0 - 10.0 min (Estimated based on gradient)

Troubleshooting & Critical Parameters

Common issues when analyzing isothiazole-carboxylic acids and their solutions.

Troubleshooting Issue Problem Detected Tailing Peak Tailing (>1.5) Issue->Tailing Split Split Peak Issue->Split Drift RT Drift Issue->Drift Sol1 Lower pH to 2.2 (Ensure COOH protonation) Tailing->Sol1 Sol2 Check Solvent Mismatch (Dilute sample in MP A) Split->Sol2 Sol3 Equilibrate Column longer (Check buffer capacity) Drift->Sol3

Figure 2: Troubleshooting Decision Tree.

  • Peak Tailing: Often caused by secondary interactions between the isothiazole nitrogen and residual silanols on the silica surface. Solution: Use a "Base Deactivated" column (e.g., Agilent Eclipse Plus) and ensure pH is low (2.5).

  • Fronting/Split Peaks: The sample solvent is too strong (e.g., 100% ACN). Solution: Dissolve sample in 10-20% ACN/Water.

Advanced Considerations: Chirality

The analyte has a chiral center at C2. The RP-HPLC method above determines Chemical Purity (sum of enantiomers).

  • For Enantiomeric Separation:

    • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose based).

    • Mode: Normal Phase (Hexane/IPA/TFA) or Reversed Phase Chiral.

    • Reference: See Result 1.11 for similar thiazolidine carboxylic acid chiral separations.

References

  • LGC Standards. (2S)-3-Methyl-2-[[methyl[[2-(1-methylethyl)thiazol-4-yl]methyl]carbamoyl]amino]butanoic Acid.[3] Retrieved from

  • Regiec, A., et al. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed. Retrieved from

  • Basavanakatti, A., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole. BMC Chemistry. Retrieved from

  • SIELC Technologies. HPLC Separation of Carboxylic Acids. Retrieved from

  • Bhardwaj, S., et al. (2013). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase. ResearchGate.[4] Retrieved from

Sources

Crystallization techniques for purifying 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

[label=" Acidic Cleavage", fontname="Arial", fontsize

Fig 1. End-to-end purification and chiral resolution workflow for the API intermediate.

Protocol A: Chemical Purification of the Racemate

To prevent oiling out, the crystallization system must disrupt the carboxylic acid dimers while maintaining a controlled metastable zone. Ethyl acetate (EtOAc) acts as a hydrogen-bond acceptor to solvate the monomeric acid, while heptane serves as a highly non-polar anti-solvent to drive supersaturation.

Solvent Screening Data

Table 1: Solvent/Anti-Solvent Screening Matrix for Racemic Purification

SolventAnti-SolventRatio (v/v)Yield (%)Purity (HPLC Area %)Mechanistic Observation
Ethyl Acetate Heptane 1:3 85 99.2 Highly crystalline; H-bond disruption prevents oiling.
TolueneHexane1:47297.5Prone to oiling out; weak solvent-solute interactions.
IsopropanolWater1:26598.1Slow nucleation; yields a sticky/gummy solid.
AcetoneWater1:54095.0High solubility in mother liquor; poor recovery.
Step-by-Step Crystallization Protocol

Self-Validating Checkpoint: Ensure the crude purity is >85% before initiating to prevent impurity-induced freezing point depression.

  • Dissolution: Suspend 100 g of crude 3-Methyl-2-(isothiazol-3-yl)butanoic acid in 200 mL of EtOAc in a jacketed reactor. Heat to 60°C under continuous agitation (250 rpm) until complete dissolution is achieved.

  • Clarification: Pass the hot solution through a 0.45 µm PTFE inline filter to remove insoluble particulates (dust/catalyst residues), which can act as uncontrolled nucleation sites.

  • Anti-Solvent Addition (Phase 1): Maintain the temperature at 60°C. Slowly charge 300 mL of Heptane over 45 minutes. The solution should remain clear but approach the metastable zone limit.

  • Seeding: Cool the reactor to 50°C. Introduce 1.0 g of pure racemic seed crystals. Hold the temperature for 30 minutes to allow the seed bed to mature and prevent secondary nucleation.

  • Anti-Solvent Addition (Phase 2): Charge the remaining 300 mL of Heptane over 2 hours using a linear dosing ramp.

  • Cooling Ramp: Cool the suspension from 50°C to 5°C at a rate of 0.15°C/min.

  • Filtration & Washing: Filter the slurry via a Nutsche filter. Wash the filter cake with 100 mL of pre-chilled (5°C) EtOAc/Heptane (1:4 v/v).

  • Drying: Dry under vacuum (50 mbar) at 40°C for 12 hours.

Protocol B: Diastereomeric Salt Resolution

Because the C2 stereocenter is adjacent to the bulky isopropyl group and the planar isothiazole ring, it presents an excellent steric environment for chiral discrimination. We utilize (R)-1-phenylethylamine (α-PEA) , a privileged chiral inducer that forms robust hydrogen-bonded networks and CH-π interactions with aryl-substituted carboxylic acids [4, 5].

Pathway Racemate Racemic Acid (R/S-Isomer) SaltMix Diastereomeric Salt Mixture [(R)-Acid·(R)-Amine] + [(S)-Acid·(R)-Amine] Racemate->SaltMix Amine Resolving Agent (R)-1-Phenylethylamine Amine->SaltMix Cryst Crystallization (EtOH/H2O) SaltMix->Cryst Precipitate Less Soluble Salt [(R)-Acid·(R)-Amine] (Solid) Cryst->Precipitate MotherLiq More Soluble Salt [(S)-Acid·(R)-Amine] (Solution) Cryst->MotherLiq FreeAcid Enantiopure (R)-Acid (via HCl treatment) Precipitate->FreeAcid

Fig 2. Mechanistic pathway of diastereomeric salt resolution using (R)-1-phenylethylamine.

Step-by-Step Resolution Protocol
  • Salt Formation: In a 1L reactor, dissolve 50 g (0.27 mol) of the chemically pure racemic acid in 300 mL of Ethanol (EtOH). Heat to 70°C.

  • Amine Addition: Slowly add 32.7 g (0.27 mol) of (R)-1-phenylethylamine dropwise over 20 minutes. The reaction is exothermic; maintain the temperature below 75°C.

  • Thermodynamic Equilibration: Add 15 mL of deionized water. The slight addition of water increases the dielectric constant of the solvent system, drastically improving the solubility differential between the two diastereomeric salts.

  • Selective Crystallization: Cool the mixture slowly (0.1°C/min) to 20°C. The less soluble diastereomeric salt—typically the (R,R)-salt—will selectively precipitate.

  • Isolation: Filter the crystals and wash with 50 mL of cold EtOH.

  • Double Resolution (Optional but Recommended): To achieve >99% enantiomeric excess (ee), resuspend the wet cake in 150 mL of boiling EtOH, add 5 mL of water, and repeat the cooling profile.

  • Acidic Cleavage: Suspend the enantiopure salt in 200 mL of Methyl tert-butyl ether (MTBE) and 200 mL of 1M HCl. Stir vigorously for 30 minutes. The HCl protonates the amine (driving it into the aqueous phase), while the free enantiopure acid migrates into the MTBE phase.

  • Recovery: Separate the organic phase, wash with brine, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure to yield the enantiopure API.

Analytical Validation & Quality Control

To ensure the integrity of the self-validating system, the following analytical controls must be implemented:

  • Chiral HPLC: Utilize a chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase of Hexane/IPA/TFA (90:10:0.1) to monitor the enantiomeric excess. The TFA is required to suppress the ionization of the carboxylic acid and prevent peak tailing.

  • X-Ray Powder Diffraction (XRPD): Compare the diffractogram of the isolated diastereomeric salt against the racemic free acid to confirm complete salt formation.

  • Differential Scanning Calorimetry (DSC): The enantiopure free acid will exhibit a distinct, sharper melting endotherm compared to the racemic mixture due to the resolution of the chiral crystal lattice.

Troubleshooting & Optimization

Table 2: Common Deviations, Mechanistic Causality, and Corrective Actions

PhenomenonMechanistic CausalityCorrective Action
Oiling out (Phase separation) Supersaturation generated too rapidly; solvent/antisolvent miscibility kinetics outpace nucleation.Reduce antisolvent dosing rate. Seed the solution exactly at the metastable zone limit.
Poor Enantiomeric Excess (<80% ee) Co-precipitation of the more soluble diastereomeric salt due to over-cooling or rapid solvent evaporation.Implement a double-crystallization (recrystallization of the salt) in EtOH/H₂O. Decrease cooling rate.
Sticky/gummy API post-cleavage Incomplete removal of the resolving amine, leading to residual salt formation in the organic phase.Wash the MTBE phase with 1M HCl a second time. Verify amine absence via GC or ¹H-NMR.

References

  • Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties Semantic Scholar[Link]

  • Product Class 15: Isothiazoles Thieme Connect[Link]

  • Chiral resolution Wikipedia [Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary PubMed Central (PMC)[Link]

Using 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid as a building block in agrochemistry

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocols for the Exploration of 3-Methyl-2-(1,2-thiazol-3-yl)butanoic Acid as a Novel Agrochemical Building Block

Introduction: The Quest for Novel Agrochemical Scaffolds

The relentless evolution of resistance in pests, weeds, and pathogens necessitates a continuous search for new agrochemical active ingredients. A key strategy in this endeavor is the exploration of novel chemical scaffolds that can serve as a foundation for the development of compounds with new modes of action or improved efficacy. 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid represents one such underexplored building block. Its unique combination of a chiral α-substituted carboxylic acid and a 1,2-thiazole heterocycle presents a compelling starting point for generating diverse chemical libraries.

The carboxylic acid moiety is a well-established pharmacophore in various herbicides, such as the aryloxyphenoxypropionates, which target the acetyl-CoA carboxylase (ACCase) enzyme. The thiazole ring, a sulfur- and nitrogen-containing heterocycle, is a privileged structure in medicinal and agrochemical science, found in a range of commercial fungicides and insecticides. The strategic combination of these two groups in a single, relatively small molecule offers multiple points for chemical diversification, allowing for the fine-tuning of physicochemical properties and biological activity.

This document serves as a guide for researchers and development scientists, providing a theoretical framework and practical protocols for the synthesis, derivatization, and initial biological screening of 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid as a potential precursor to new agrochemical agents.

Physicochemical Properties

A preliminary in-silico analysis of the parent molecule provides a baseline for its chemical properties. These values are critical for designing screening assays and formulating test compounds.

PropertyPredicted ValueSignificance in Agrochemical Design
Molecular Formula C8H11NO2SProvides the elemental composition.
Molecular Weight 185.24 g/mol Low molecular weight suggests good potential for oral bioavailability and cell permeability.
LogP (octanol-water) ~1.5 - 2.0Indicates moderate lipophilicity, a favorable starting point for systemic uptake in plants.
pKa (acidic) ~4.0 - 4.5The acidity of the carboxylic acid will influence its charge state, solubility, and mobility.
Hydrogen Bond Donors 1The carboxylic acid proton is a key site for interactions with biological targets.
Hydrogen Bond Acceptors 3The oxygen and nitrogen atoms can form hydrogen bonds, influencing solubility and binding.

Synthesis Protocol: A Proposed Route

The following is a proposed, multi-step synthesis for 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid based on established organic chemistry principles. This pathway is designed for laboratory-scale synthesis and can be optimized for yield and purity.

Rationale Behind the Synthetic Design

The core of this synthesis involves the creation of the α-thiazolyl substituted carbonyl compound. A common and effective method for this is the Hantzsch thiazole synthesis, followed by elaboration of the side chain. This approach allows for the late-stage introduction of the carboxylic acid, providing a convergent and flexible route.

Diagram: Proposed Synthetic Workflow

G A 1. Thioamide Formation (Propionaldehyde + Lawesson's Reagent) B 2. Hantzsch Thiazole Synthesis (Thioamide + 3-Bromo-2-oxobutanoic acid) A->B C 3. Ester Hydrolysis (Alkaline conditions, e.g., LiOH) B->C D 4. Purification (Acid-base extraction & Crystallization/Chromatography) C->D E Final Product: 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid D->E

Caption: A multi-step synthetic workflow for the target compound.

Step-by-Step Protocol

Materials:

  • Propionaldehyde

  • Lawesson's Reagent

  • 3-Bromo-2-oxobutanoic acid ethyl ester

  • Lithium hydroxide (LiOH)

  • Toluene, Ethanol, Dichloromethane (DCM), Diethyl ether, Ethyl acetate, Hexane

  • Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO3), Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Thioamide Formation:

    • In a fume hood, dissolve propionaldehyde (1.0 eq) in anhydrous toluene.

    • Add Lawesson's Reagent (0.5 eq) portion-wise. The reaction is exothermic; maintain the temperature below 40°C.

    • Stir the reaction at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting aldehyde.

    • Filter the reaction mixture to remove solid byproducts and concentrate the filtrate under reduced pressure to yield the crude thioamide.

  • Hantzsch Thiazole Synthesis:

    • Dissolve the crude thioamide from the previous step in ethanol.

    • Add 3-bromo-2-oxobutanoic acid ethyl ester (1.1 eq).

    • Reflux the mixture for 8-12 hours. Monitor the reaction progress by TLC.

    • Once complete, cool the reaction to room temperature and neutralize with a saturated solution of NaHCO3.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo to yield the crude ethyl ester of the target molecule.

  • Ester Hydrolysis:

    • Dissolve the crude ester in a mixture of THF and water (3:1).

    • Add LiOH (2.0 eq) and stir at room temperature for 2-4 hours.

    • Monitor the hydrolysis by TLC until the starting ester is consumed.

    • Remove the THF under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2-3 with 1M HCl. A precipitate should form.

  • Purification:

    • Extract the acidified aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous MgSO4, and concentrate to yield the crude 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid.

    • Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography.

Application as a Building Block: Derivatization Strategies

The true potential of 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid lies in its utility as a scaffold for creating a library of diverse analogues. The carboxylic acid is the primary handle for derivatization.

Rationale for Derivatization
  • Esterification: Converting the carboxylic acid to an ester can increase lipophilicity, which may enhance penetration through the waxy cuticle of plant leaves or the chitinous exoskeleton of insects. Esters can also act as pro-herbicides or pro-fungicides, being hydrolyzed in vivo to release the active acid form.

  • Amidation: Forming amides introduces a hydrogen bond donor and can significantly alter the molecule's conformation and binding properties. A library of amides can be readily synthesized from a diverse range of commercially available amines, allowing for systematic exploration of the structure-activity relationship (SAR).

Diagram: Key Derivatization Pathways

G cluster_0 Carboxylic Acid Modifications Core 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid Ester Ester Library (R-OH, DCC/EDC coupling) Core->Ester Esterification Amide Amide Library (R1R2-NH, HATU/EDC coupling) Core->Amide Amidation G A 1. Compound Preparation (Stock solutions in DMSO) B 2. Soil Treatment (Incorporate compound into soil matrix) A->B C 3. Seeding (Sow seeds of test species) B->C D 4. Incubation (Controlled growth chamber conditions) C->D E 5. Assessment (Visual scoring of phytotoxicity/biomass) D->E F 6. Data Analysis (Calculate GR50/IC50 values) E->F

Caption: Workflow for a pre-emergence herbicidal assay.

Step-by-Step Protocol

Materials:

  • Test compounds (parent acid and derivatives)

  • Seeds of Arabidopsis thaliana and Lolium rigidum

  • Standard potting mix (sandy loam)

  • 96-well plates or small pots

  • Growth chamber with controlled light, temperature, and humidity

  • DMSO (Dimethyl sulfoxide)

  • A known herbicide as a positive control (e.g., glyphosate, trifluralin)

Procedure:

  • Compound Preparation:

    • Prepare 100 mM stock solutions of each test compound in DMSO.

    • Create a dilution series (e.g., 100, 30, 10, 3, 1, 0.3 µM) for dose-response analysis.

  • Soil Treatment:

    • Fill pots or wells with a pre-determined volume of soil.

    • Apply the test compound solutions to the soil surface at a standard application volume (e.g., 100 µL per pot). Ensure even distribution.

    • Include a negative control (DMSO only) and a positive control.

  • Seeding:

    • Sow a consistent number of seeds (e.g., 5-10) of each plant species onto the treated soil surface.

    • Lightly cover the seeds with a thin layer of soil or vermiculite.

  • Incubation:

    • Place the pots in a growth chamber set to appropriate conditions (e.g., 22°C, 16h light/8h dark cycle, 60% humidity).

    • Water the pots as needed, typically by sub-irrigation to avoid disturbing the treated soil layer.

  • Assessment:

    • After 14-21 days, assess the herbicidal effect.

    • Use a visual rating scale (e.g., 0% = no effect, 100% = complete death) to score phytotoxicity, chlorosis, and stunting.

    • For quantitative analysis, harvest the above-ground biomass, dry it in an oven at 60°C for 48 hours, and record the dry weight.

  • Data Analysis:

    • Calculate the percent growth inhibition relative to the negative control.

    • Use a suitable statistical software (e.g., R, Prism) to fit the dose-response data to a non-linear regression model and determine the GR50 (the concentration required to cause 50% growth reduction).

Conclusion and Future Directions

3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid is a promising, yet underexplored, starting point for the discovery of novel agrochemicals. The protocols and strategies outlined in this document provide a comprehensive roadmap for its synthesis, derivatization, and initial biological evaluation. Positive "hits" from the primary screening would warrant further investigation, including secondary screening on a broader range of species, mode of action studies, and further optimization of the chemical structure to improve potency and selectivity. The inherent modularity of this scaffold offers a rich chemical space for exploration in the ongoing search for next-generation crop protection solutions.

References

  • Hantzsch Thiazole Synthesis: For a general overview of this classic heterocyclic synthesis reaction, refer to standard organic chemistry textbooks or review articles on the synthesis of thiazoles.

    • Title: Comprehensive Organic Name Reactions and Reagents
    • Source: Wiley
    • URL: [Link]

  • Peptide Coupling Reagents (EDC, HATU): The use of coupling reagents for amide bond formation is a standard technique in organic and medicinal chemistry.

    • Title: A review of peptide coupling reagents
    • Source: A-Z of Peptide Synthesis,
    • URL: [Link]

  • Herbicide Mode of Action: Understanding the molecular targets of existing herbicides is crucial for designing new ones.

    • Title: Herbicide Mode of Action
    • Source: Weed Science Society of America (WSSA)
    • URL: [Link]

  • High-Throughput Screening in Agrochemical Discovery: For an overview of the methodologies used in the industry for screening new compounds.

    • Title: High-Throughput Screening for Novel Agrochemicals
    • Source: Pest Management Science
    • URL: [Link]

Application Note & Protocol: Enantioselective Synthesis of Chiral 3-Methyl-2-(1,2-thiazol-3-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Chiral carboxylic acids bearing an α-stereogenic center are fundamental building blocks in medicinal chemistry and materials science.[1] Their specific stereochemistry often dictates their biological activity, making enantioselective synthesis a critical aspect of drug discovery and development.[2][3] This application note provides a comprehensive guide to the enantioselective synthesis of a specific chiral α-substituted carboxylic acid, 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid. This molecule incorporates a thiazole ring, a common scaffold in pharmacologically active compounds, and a chiral center, making it a valuable target for synthetic chemists.

This document outlines a robust and highly diastereoselective synthetic strategy employing a chiral auxiliary. The causality behind experimental choices, detailed step-by-step protocols, and methods for purification and characterization are provided to ensure reproducibility and success for researchers in the field.

Strategic Overview: The Chiral Auxiliary Approach

Several methods exist for the asymmetric synthesis of α-chiral carboxylic acids, including organocatalysis and transition metal catalysis.[1] However, for robust and scalable synthesis with high stereocontrol, the use of a chiral auxiliary remains a powerful and reliable strategy.[4][5] Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[4]

In this protocol, we will utilize an Evans oxazolidinone auxiliary, a well-established and highly effective chiral auxiliary for the asymmetric alkylation of carboxylic acid derivatives.[5] The rigidity of the oxazolidinone scaffold and its ability to chelate metal ions provide a well-defined steric environment, leading to excellent stereocontrol during the formation of the α-stereocenter.

The overall synthetic workflow can be visualized as follows:

Figure 1: Overall workflow for the enantioselective synthesis.

Part 1: Synthesis of Precursors

Protocol 1.1: Synthesis of 3-Bromomethyl-1,2-thiazole

The synthesis of the thiazole-containing alkylating agent is a crucial first step. While various methods for thiazole synthesis exist,[6][7] a common approach involves the Hantzsch thiazole synthesis or related methods. For this protocol, we will assume the synthesis of 3-methyl-1,2-thiazole followed by radical bromination to yield the desired 3-bromomethyl-1,2-thiazole.

Materials:

  • 3-Methyl-1,2-thiazole

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Reflux condenser

Procedure:

  • To a solution of 3-methyl-1,2-thiazole (1.0 eq) in anhydrous CCl₄, add NBS (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

  • Heat the reaction mixture to reflux (approximately 77°C) under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 3-bromomethyl-1,2-thiazole.

Protocol 1.2: Acylation of the Chiral Auxiliary

Here, we will acylate the (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone with propionyl chloride to form the N-propionyl imide.

Materials:

  • (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone

  • Propionyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.5 eq) dropwise, followed by the slow addition of propionyl chloride (1.2 eq).

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 2-3 hours.

  • Monitor the reaction by TLC until the starting oxazolidinone is consumed.

  • Quench the reaction with water and transfer the mixture to a separatory funnel.

  • Separate the layers and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography to yield the desired N-propionyl-4-methyl-5-phenyl-2-oxazolidinone.

Part 2: Diastereoselective Alkylation

This is the key stereochemistry-defining step. The N-propionyl imide is deprotonated to form a chiral enolate, which then undergoes alkylation with the previously synthesized 3-bromomethyl-1,2-thiazole.

Asymmetric Alkylation Mechanism Imide N-Propionyl Oxazolidinone Base LDA or NaHMDS Imide->Base Deprotonation Enolate Chiral Z-Enolate Chelation with Li⁺ or Na⁺ Imide->Enolate Forms Transition_State Sterically Directed Transition State Enolate->Transition_State Alkylating_Agent 3-Bromomethyl-1,2-thiazole Alkylating_Agent->Transition_State Product Alkylated Imide (High Diastereoselectivity) Transition_State->Product SN2 Alkylation

Figure 2: Mechanism of diastereoselective alkylation.

Protocol 2.1: Asymmetric Alkylation

Materials:

  • N-propionyl-4-methyl-5-phenyl-2-oxazolidinone

  • 3-Bromomethyl-1,2-thiazole

  • Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA)

  • Tetrahydrofuran (THF), anhydrous

  • Dry ice/acetone bath

  • Saturated ammonium chloride solution

Procedure:

  • Dissolve the N-propionyl-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add NaHMDS (1.0 M in THF, 1.1 eq) or freshly prepared LDA dropwise over 15 minutes. Stir the resulting enolate solution at -78°C for 30 minutes.

  • In a separate flask, dissolve 3-bromomethyl-1,2-thiazole (1.2 eq) in a minimal amount of anhydrous THF.

  • Add the solution of the alkylating agent to the enolate solution at -78°C dropwise.

  • Stir the reaction mixture at -78°C for 2-4 hours. The progress can be monitored by TLC.

  • Quench the reaction at -78°C by the addition of saturated ammonium chloride solution.

  • Allow the mixture to warm to room temperature and then partition between ethyl acetate and water.

  • Separate the layers and wash the organic layer with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, a mixture of diastereomers, can be purified by flash column chromatography to isolate the major diastereomer. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Part 3: Chiral Auxiliary Cleavage and Final Product Isolation

The final step involves the removal of the chiral auxiliary to yield the target chiral carboxylic acid.

Protocol 3.1: Hydrolytic Cleavage of the Chiral Auxiliary

Materials:

  • Alkylated N-acyl oxazolidinone

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (30% aqueous solution)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Sodium sulfite solution

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the purified alkylated product (1.0 eq) in a mixture of THF and water (3:1).

  • Cool the solution to 0°C in an ice bath.

  • Add aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the reaction mixture vigorously at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the excess peroxide by adding 1 M sodium sulfite solution until a negative test with starch-iodide paper is obtained.

  • Concentrate the mixture under reduced pressure to remove most of the THF.

  • Wash the aqueous solution with diethyl ether to remove the recovered chiral auxiliary. The auxiliary can be recovered from the ether layer.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude chiral 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid.

  • The final product can be further purified by recrystallization or flash column chromatography.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The structure of the final product can be confirmed by ¹H NMR. Key signals will include the methine proton at the α-position, the isopropyl methyl groups, and the protons on the thiazole ring.

  • ¹³C NMR: Will show characteristic peaks for the carboxylic acid carbonyl, the thiazole ring carbons, and the aliphatic carbons.

  • Chiral NMR: While standard NMR cannot distinguish between enantiomers, the use of chiral solvating agents or chiral derivatizing agents can be employed to determine the enantiomeric excess (ee).[8][9][10]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common and accurate method for determining the enantiomeric excess of the final product.

Table 1: Example Chiral HPLC Method Parameters

ParameterValue
Column Chiralcel OD-H, Chiralpak AD, or similar polysaccharide-based column[11]
Mobile Phase n-Hexane/Isopropanol with 0.1% Trifluoroacetic Acid (for acidic compounds)[11]
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 254 nm
Column Temp. 25°C

Note: The optimal mobile phase composition and column will need to be determined empirically.

Conclusion

This application note provides a detailed and reliable protocol for the enantioselective synthesis of 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid using a chiral auxiliary approach. By following these procedures, researchers can access this valuable chiral building block in high yield and with excellent stereocontrol. The principles and techniques described herein are broadly applicable to the synthesis of other α-substituted chiral carboxylic acids.

References

  • Direct chiral discrimination in NMR spectroscopy. (2005). SciSpace. Retrieved from [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (n.d.). PMC. Retrieved from [Link]

  • Application of NMR Spectroscopy in Chiral Recognition of Drugs. (2021). Cognizance. Retrieved from [Link]

  • New NMR Technique Enables Direct Detection of Molecular Chirality. (2024). Spectroscopy Online. Retrieved from [Link]

  • Direct Chiral Discrimination with NMR. (2024). Advanced Science News. Retrieved from [Link]

  • Enantioselective kinetic resolution of phenylalkyl carboxylic acids using metagenome‐derived esterases. (n.d.). PMC. Retrieved from [Link]

  • Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Enzymatic resolution of enantiomeric racemic arylcarboxylic acids esters 3a–e. (n.d.). ResearchGate. Retrieved from [Link]

  • Chiral auxiliary. (n.d.). Wikipedia. Retrieved from [Link]

  • Recent advances in enzymatic and chemical deracemisation of racemic compounds. (2013). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • An NHC-catalyzed, stereoselective α-functionalization of α,β-unsaturated carboxylic acids through in situ activation. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis. (n.d.). springerprofessional.de. Retrieved from [Link]

  • Asymmetric Synthesis of Arylpropionic Acids and Aryloxy Acids by Using Lactamides as Chiral Auxiliaries. (n.d.). ResearchGate. Retrieved from [Link]

  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. (2024). MDPI. Retrieved from [Link]

  • An efficient synthesis of mono-, di-, and tri-substituted 1,3-thiazoles employing functionalized thioamides as thiocarbonyl precursors. (2024). RSC Publishing. Retrieved from [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020). LCGC International. Retrieved from [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024). MDPI. Retrieved from [Link]

Sources

Reagents for esterification of 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Reagent Selection for the Esterification of 3-Methyl-2-(1,2-thiazol-3-yl)butanoic Acid

Abstract

The synthesis of ester derivatives of complex carboxylic acids is a cornerstone of medicinal chemistry and drug development. 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid represents a class of substrates with significant steric hindrance at the α-carbon, making conventional esterification methods challenging. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting the appropriate reagents and protocols for the successful esterification of this and structurally similar, sterically demanding carboxylic acids. We will delve into the mechanistic underpinnings, advantages, and practical considerations of several key methodologies, from classical acid catalysis to modern coupling reactions.

Introduction: The Challenge of Steric Hindrance

3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid is a heterocyclic compound incorporating a valine-like fragment adjacent to a thiazole ring. The presence of a bulky isopropyl group and a thiazole ring at the α-position relative to the carboxyl group creates a sterically congested environment. This congestion significantly impedes the approach of an alcohol nucleophile to the electrophilic carbonyl carbon, thereby reducing the reaction rates of many standard esterification procedures.

The selection of an appropriate esterification method is therefore critical. An ideal method must overcome this steric barrier while being mild enough to preserve the integrity of the thiazole ring and any other sensitive functional groups within the molecule. This guide explores and contrasts several field-proven approaches to address this synthetic challenge.

Methodology 1: Carbodiimide-Mediated Esterification (Steglich Protocol)

The Steglich esterification is a powerful and mild method for forming esters from carboxylic acids and alcohols, particularly those that are sterically hindered or acid-sensitive.[1][2] The reaction is mediated by a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), and is crucially catalyzed by 4-dimethylaminopyridine (DMAP).[3][4]

Mechanism and Rationale

The reaction proceeds through the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate.[1] While this intermediate can react directly with an alcohol, the reaction can be slow for hindered substrates. More importantly, the O-acylisourea can undergo an intramolecular rearrangement to a stable, unreactive N-acylurea, which terminates the desired reaction pathway.[1][5]

This is where the catalytic role of DMAP becomes essential. As a superior nucleophile compared to the alcohol, DMAP rapidly attacks the O-acylisourea intermediate to form an acylpyridinium species.[1][6] This new intermediate is highly electrophilic, cannot undergo the debilitating rearrangement to an N-acylurea, and readily reacts even with sterically hindered alcohols to furnish the desired ester.[1]

Diagram: Steglich Esterification Workflow

Steglich_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Carboxylic Acid F Combine Reagents at 0 °C A->F B Alcohol B->F C EDC C->F D DMAP (cat.) D->F E Anhydrous Solvent (e.g., DCM) E->F G Stir at RT (12-24 h) F->G Warm to RT H Aqueous Wash G->H Reaction Complete I Dry & Concentrate H->I J Chromatography I->J K Final Product J->K

Caption: General workflow for Steglich esterification.

Protocol: EDC/DMAP-Mediated Esterification
  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid (1.0 eq.).

  • Solvation: Dissolve the acid in a suitable anhydrous solvent (e.g., dichloromethane, DCM) to a concentration of approximately 0.1 M.

  • Reagent Addition: Add the desired alcohol (1.1-1.5 eq.) followed by a catalytic amount of DMAP (0.1-0.2 eq.).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to manage the initial exotherm upon addition of the coupling agent.

  • Activation: Add EDC hydrochloride (1.2-1.5 eq.) portion-wise over 5-10 minutes. The use of water-soluble EDC is preferred over DCC as the resulting urea byproduct can be easily removed with an aqueous wash.[7][8]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield the pure ester.

Methodology 2: Mixed Anhydride Esterification (Yamaguchi Protocol)

The Yamaguchi esterification is another exceptionally effective method for synthesizing esters, especially in cases of severe steric hindrance, and is renowned for its application in macrolactone synthesis.[9][10] The protocol involves a two-step, one-pot procedure where the carboxylic acid is first converted to a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent).[11]

Mechanism and Rationale

The carboxylic acid is first deprotonated with a base (typically a tertiary amine like Et₃N or i-Pr₂NEt). The resulting carboxylate attacks the Yamaguchi reagent to form a mixed 2,4,6-trichlorobenzoic carboxylic anhydride.[9] This activation step is critical. The subsequent esterification is then carried out by adding the alcohol along with a stoichiometric amount of DMAP.[12]

DMAP acts as an acyl transfer catalyst, selectively attacking the less sterically hindered carbonyl of the mixed anhydride (the one from the parent carboxylic acid) to generate the same highly reactive acylpyridinium intermediate seen in the Steglich reaction.[9][11] This intermediate is then rapidly intercepted by the alcohol to provide the ester. The mild conditions and high reactivity make this a prime choice for challenging substrates.[12]

Yamaguchi_Mechanism node_acid R-COOH (Carboxylic Acid) node_anhydride Mixed Anhydride node_acid->node_anhydride + Base node_base Et3N node_reagent Yamaguchi Reagent (2,4,6-Trichlorobenzoyl Chloride) node_reagent->node_anhydride node_acylpyr Acylpyridinium Intermediate node_anhydride->node_acylpyr node_dmap DMAP node_dmap->node_acylpyr Acyl Transfer node_ester R-COOR' (Ester Product) node_acylpyr->node_ester node_alcohol R'-OH (Alcohol) node_alcohol->node_ester Nucleophilic Attack

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-2-(1,2-thiazol-3-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic route and troubleshoot common issues that can lead to diminished yields. As your partner in the lab, we aim to provide not just protocols, but a deeper understanding of the reaction mechanics to empower your synthetic strategy.

The synthesis of α-substituted carboxylic acids, particularly those containing heterocyclic moieties like thiazole, is a critical process in drug discovery. The target molecule, 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid, is typically synthesized via the alkylation of a thiazole-acetic acid ester precursor. This guide will focus on the most common and challenging steps of this pathway: enolate formation, alkylation, and final ester hydrolysis.

General Synthetic Workflow

The most reliable and scalable approach to constructing the target molecule involves a three-step sequence starting from an appropriate thiazole-containing ester. This process leverages classical enolate chemistry, a powerful tool for C-C bond formation.[1][2][3]

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Alkylation (SN2) cluster_2 Step 3: Hydrolysis Precursor Ethyl 2-(1,2-thiazol-3-yl)acetate Enolate Lithium Enolate Intermediate Precursor->Enolate LDA, THF, -78 °C AlkylatedEster Ethyl 3-methyl-2-(1,2-thiazol-3-yl)butanoate Enolate->AlkylatedEster 2-Iodopropane FinalAcid 3-Methyl-2-(1,2-thiazol-3-yl)butanoic Acid AlkylatedEster->FinalAcid 1. LiOH, H₂O/THF 2. HCl (aq)

Caption: General synthetic route via enolate alkylation.

Troubleshooting Guide & FAQs

This section addresses specific issues frequently encountered during the synthesis. The troubleshooting framework is designed as a decision tree to help you quickly identify and resolve experimental hurdles.

Issue 1: Low or No Yield After the Alkylation Step

A low yield of the desired product, Ethyl 3-methyl-2-(1,2-thiazol-3-yl)butanoate, is the most common challenge. This typically points to issues in the deprotonation or alkylation steps.

G Start Low Yield of Alkylated Ester TLC Analyze Crude Reaction Mixture by TLC/LC-MS Start->TLC SM_Only Outcome 1: Mainly Starting Material TLC->SM_Only High spot for starting ester Side_Products Outcome 2: Complex Mixture of Side Products TLC->Side_Products Multiple new spots observed Deprotonation_Fail Cause: Incomplete Deprotonation SM_Only->Deprotonation_Fail Alkylating_Fail Cause: Inactive Alkylating Agent SM_Only->Alkylating_Fail Moisture Cause: Moisture Contamination Side_Products->Moisture O_Alkylation Cause: O-Alkylation Side_Products->O_Alkylation Elimination Cause: E2 Elimination Side_Products->Elimination Sol_Base Solution: - Use freshly prepared LDA - Ensure strictly anhydrous conditions - Verify base stoichiometry (1.1 eq) Deprotonation_Fail->Sol_Base Sol_Alkylating Solution: - Use 2-Iodopropane > 2-Bromopropane - Check purity of alkylating agent - Add HMPA or DMPU as co-solvent Alkylating_Fail->Sol_Alkylating Sol_Moisture Solution: - Flame-dry all glassware - Use freshly distilled anhydrous solvents - Maintain inert (N₂/Ar) atmosphere Moisture->Sol_Moisture Sol_O_Alkylation Solution: - Ensure Li+ counter-ion (from LDA) - Use THF as solvent (Generally minor with Li-enolates) O_Alkylation->Sol_O_Alkylation Sol_Elimination Solution: - Maintain low temperature (-78 to -40°C) - Avoid excess base Elimination->Sol_Elimination

Caption: Troubleshooting decision tree for the alkylation step.

Q: My reaction stalls, and I recover most of my starting ester. What went wrong?

A: This is a classic sign of failed or incomplete enolate formation. The α-hydrogen of the thiazole acetate precursor is acidic, but its complete removal requires a strong, non-nucleophilic base under strictly anhydrous conditions.

  • Causality: Lithium diisopropylamide (LDA) is the base of choice. Its pKa (~36) is sufficiently high to irreversibly deprotonate the α-carbon (pKa ~25). Weaker bases like sodium ethoxide (NaOEt) or sodium hydride (NaH) may establish an equilibrium, leading to incomplete conversion.[4] Furthermore, any trace of water or protic solvent will preferentially quench the LDA or the enolate as it forms, returning the starting material.

  • Actionable Advice:

    • Verify Base Activity: Use freshly prepared LDA or a recently purchased, well-stored commercial solution. Titrate the LDA solution before use to confirm its molarity.

    • Ensure Anhydrous Conditions: All glassware must be oven- or flame-dried. Solvents like THF must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). Perform all transfers under an inert atmosphere of argon or nitrogen.

    • Optimize Stoichiometry: Use a slight excess of LDA (1.05-1.1 equivalents) to ensure complete deprotonation.

Q: The reaction is messy, with multiple unidentified byproducts. What are the likely side reactions?

A: A complex reaction mixture suggests that while the enolate may have formed, it is participating in undesired reaction pathways.

  • Causality & Solutions:

    • O-Alkylation: The enolate is an ambident nucleophile with reactivity at both the α-carbon (C-alkylation, desired) and the oxygen atom (O-alkylation, undesired).[4] While C-alkylation is generally favored with lithium enolates in THF, factors like solvent and counter-ion can influence the ratio. The use of LDA in THF strongly favors the desired C-alkylation.

    • E2 Elimination: The alkylating agent, 2-iodopropane, is a secondary halide. The enolate is a strong base and can induce E2 elimination to form propene, especially if the reaction temperature is allowed to rise. Maintain a low temperature (e.g., -78 °C during addition, slowly warming to -40 °C) to favor the S_{N}2 pathway over E2.[2]

    • Base-Thiazole Interaction: The protons on the thiazole ring itself are weakly acidic. While the α-ester proton is significantly more acidic, using a large excess of base or elevated temperatures could lead to undesired deprotonation and subsequent side reactions on the heterocyclic ring.[5]

Issue 2: Poor Yield or Difficulty During the Hydrolysis Step

Even with a successful alkylation, the final hydrolysis (saponification) can be a source of yield loss if not properly controlled.

Q: The hydrolysis of my ester seems incomplete. How can I drive it to completion?

A: Incomplete hydrolysis is usually due to insufficient base, inadequate time/temperature, or poor solubility.

  • Causality: Saponification is the hydrolysis of an ester under basic conditions.[6] It is an irreversible process because the final carboxylate salt is resonance-stabilized and resistant to nucleophilic attack by the alcohol byproduct. However, sterically hindered esters, like the one in this synthesis, can have slower hydrolysis rates.

  • Actionable Advice:

    • Increase Equivalents of Base: Use a larger excess of base (e.g., 3-5 equivalents of LiOH or NaOH).

    • Increase Temperature: Heat the reaction mixture to reflux (typically 50-80 °C, depending on the solvent system).

    • Use a Co-solvent: The alkylated ester may have poor solubility in a purely aqueous medium. Using a mixture of THF/water or Dioxane/water can improve solubility and accelerate the reaction.

    • Monitor Progress: Follow the disappearance of the starting ester by TLC or LC-MS until no more starting material is observed.

Q: I have trouble isolating my final product during the acidic workup. What can I do?

A: Isolation issues often stem from improper pH adjustment or the formation of emulsions.

  • Causality: After saponification, the product exists as a water-soluble carboxylate salt. To isolate it, the solution must be acidified to protonate the carboxylate, forming the neutral carboxylic acid which is typically less water-soluble and can be extracted into an organic solvent.[7]

  • Actionable Advice:

    • Cool Before Acidification: Cool the reaction mixture in an ice bath before adding acid to control the exotherm.

    • Careful pH Adjustment: Slowly add 1M or 2M HCl solution with vigorous stirring. Monitor the pH with pH paper or a meter, aiming for a final pH of 2-3 to ensure complete protonation.

    • Extraction: Extract the acidified aqueous layer multiple times (3-4x) with a suitable organic solvent like ethyl acetate or dichloromethane to ensure complete recovery of the product.

    • Breaking Emulsions: If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help break it.

Optimized Experimental Protocols

Protocol 1: Alkylation of Ethyl 2-(1,2-thiazol-3-yl)acetate

Materials:

  • Ethyl 2-(1,2-thiazol-3-yl)acetate (1.0 eq)

  • Diisopropylamine (1.2 eq), freshly distilled

  • n-Butyllithium (1.1 eq), 2.5 M in hexanes

  • 2-Iodopropane (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • LDA Preparation: In the reaction flask, dissolve diisopropylamine (1.2 eq) in anhydrous THF. Cool the solution to -78 °C using an acetone/dry ice bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.

  • Enolate Formation: Add a solution of Ethyl 2-(1,2-thiazol-3-yl)acetate (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour at this temperature to ensure complete enolate formation. The solution may turn yellow or orange.

  • Alkylation: Add 2-iodopropane (1.5 eq) dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction to stir at -78 °C for 2 hours, then slowly warm to -40 °C and hold for an additional 2-3 hours.

  • Quenching: Quench the reaction at -40 °C by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature. Add water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alkylated ester. The product can be purified by column chromatography if necessary.

Protocol 2: Saponification and Product Isolation

Materials:

  • Crude Ethyl 3-methyl-2-(1,2-thiazol-3-yl)butanoate (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq)

  • THF and Water (e.g., 3:1 mixture)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

Procedure:

  • Saponification: Dissolve the crude ester in a mixture of THF and water. Add LiOH·H₂O (3.0 eq) and heat the mixture to 50 °C.

  • Monitoring: Stir vigorously and monitor the reaction by TLC until the starting ester spot has completely disappeared (typically 4-6 hours).

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. Remove the THF under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and slowly add 1 M HCl with stirring until the pH reaches ~2-3. A precipitate may form.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product, 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid.

Data Summary

The choice of base and alkylating agent significantly impacts yield. The following table provides expected outcomes based on common reagent choices.

Base (1.1 eq)Alkylating Agent (1.5 eq)Temperature (°C)Expected Yield of Alkylated EsterPrimary Byproducts
LDA 2-Iodopropane -78 to -40 85-95% Minimal
LDA2-Bromopropane-78 to -4070-80%Propene (from E2)
NaH2-Iodopropane0 to RT40-60%Complex mixture, unreacted SM
NaOEt2-IodopropaneRT<20%Mostly unreacted SM, some saponification

References

  • Google Patents. (n.d.). Processes for preparing thiazole carboxylic acids (Patent No. US3274207A).
  • El-Sayed, M. A. A. (2022). Recent Advances in Synthesis of Thiazoles ring: Mini Review. ResearchGate. Retrieved February 27, 2026, from [Link]

  • Google Patents. (n.d.). A kind of method for preparing thiazole-4-carboxylic acid (Patent No. CN102372680A).
  • Chaudhary, P., et al. (2016). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. Neliti. Retrieved February 27, 2026, from [Link]

  • Siddiqui, A. A., et al. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. ScienceScholar. Retrieved February 27, 2026, from [Link]

  • Google Patents. (n.d.). Process for preparing thiazole derivatives (Patent No. US20170240541A1).
  • Mori, K., et al. (2024). 2H-Thiazolo[4,5-d][5][7][8]triazole: synthesis, functionalization, and application in scaffold-hopping. Chemical Science. Retrieved February 27, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved February 27, 2026, from [Link]

  • Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. Retrieved February 27, 2026, from [Link]

  • El-Sayed, M. A. A. (2022). Recent Advances in The Synthesis of Thiazole Ring: Mini Review. ResearchGate. Retrieved February 27, 2026, from [Link]

  • Phillips, A. J., & Uto, Y. (2009). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews. Retrieved February 27, 2026, from [Link]

  • Wendt, J. A., et al. (2006). Synthesis of 2,5-thiazole butanoic acids as potent and selective alpha(v)beta3 integrin receptor antagonists with improved oral pharmacokinetic properties. PubMed. Retrieved February 27, 2026, from [Link]

  • Fiveable. (2025). Alkylation of Enolate Ions. Retrieved February 27, 2026, from [Link]

  • Cacic, M., et al. (2019). Thiazole Ring—A Biologically Active Scaffold. PMC. Retrieved February 27, 2026, from [Link]

  • Neuman, R. C. (n.d.). Reactions of Enolate Ions and Enols. Retrieved February 27, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis of thioacids and related compounds. Retrieved February 27, 2026, from [Link]

  • Liu, M., et al. (2014). 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate. ResearchGate. Retrieved February 27, 2026, from [Link]

  • Clark, J. (n.d.). Hydrolysing Esters. Chemguide. Retrieved February 27, 2026, from [Link]

  • University of California, Irvine. (n.d.). Chapter 1: Enolate Alkylations. Retrieved February 27, 2026, from [Link]

  • LibreTexts Chemistry. (2023). 22.7: Alkylation of Enolate Ions. Retrieved February 27, 2026, from [Link]

  • OpenStax. (2023). 22.7 Alkylation of Enolate Ions. Retrieved February 27, 2026, from [Link]

Sources

Troubleshooting solubility issues with 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid in water

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers on Achieving Aqueous Solubility

Welcome to the technical support guide for 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid. This document, prepared by our senior application scientists, provides field-proven insights and detailed protocols to address the common challenge of this compound's limited solubility in aqueous media. Our goal is to equip you with the knowledge to overcome experimental hurdles and ensure the reliability of your results.

Core Concept: Why is This Compound Challenging to Dissolve?

3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid possesses a dual chemical nature. It has a hydrophilic carboxylic acid group (-COOH) that "wants" to interact with water. However, the rest of the molecule, including the thiazole ring and the methyl-butanoic backbone, is nonpolar and hydrophobic, repelling water. The overall poor aqueous solubility arises because the hydrophobic character dominates when the molecule is in its neutral, protonated state.

The key to solubilization is to modify the molecule or the solvent to favor the hydrophilic portion.

Frequently Asked Questions & Troubleshooting

This section addresses the most common issues encountered by researchers.

Q1: I've added the powdered compound to my aqueous buffer (e.g., PBS pH 7.4) and it won't dissolve. What is the first thing I should try?

Answer: The most direct and effective first step is pH adjustment . Your compound is a carboxylic acid, which is a weak acid. In a neutral or acidic solution, it exists predominantly in its neutral (protonated) form, which is poorly soluble. By raising the pH, you deprotonate the carboxylic acid, converting it into a highly polar and much more water-soluble carboxylate salt.[1][2][3]

Immediate Action:

  • Add your compound to the desired volume of water or buffer.

  • While stirring, add a small amount of a base, such as 1 M Sodium Hydroxide (NaOH), drop by drop.

  • Monitor the solution. As the pH increases, you should see the solid dissolve. Most carboxylic acids will fully dissolve at a pH of 1.5 to 2 units above their pKa.[2]

Q2: At what pH should I expect the compound to dissolve?

Answer: This depends on the compound's pKa , which is the pH at which 50% of the acid is in its ionized (dissolved) salt form. While the exact experimental pKa for this specific molecule is not readily published, we can estimate it to be in the range of 3.5 to 4.5 , typical for carboxylic acids.

Therefore, you should aim for a final pH of at least 6.5 or higher to ensure complete dissolution. For most cell culture or physiological buffers (pH 7.2-7.4), the compound should be soluble once the pH is correctly buffered.

Q3: The high pH required for dissolution is incompatible with my experiment (e.g., it will affect cell viability or protein stability). What is my next best option?

Answer: If pH modification is not viable, the next strategy is to use a water-miscible organic co-solvent .[4][5][6] Co-solvents work by reducing the overall polarity of the water, making it a more hospitable environment for the hydrophobic parts of your compound.

Recommended Co-solvents for Biological Applications:

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol

  • Polyethylene Glycol (PEG 300/400)

The standard procedure is to first dissolve the compound in a minimal amount of 100% co-solvent to create a high-concentration stock solution. This stock can then be serially diluted into your aqueous experimental medium.

Crucial Consideration: Co-solvents can be toxic to cells at higher concentrations.[7][8] It is imperative to determine the tolerance of your specific cell line or assay and to run a "vehicle control" (medium + co-solvent, without your compound) in parallel with your experiment.[9]

Co-SolventTypical Stock Conc.Recommended Final Conc. in AssayNotes
DMSO 10-100 mM< 0.5% (v/v) Most cell lines tolerate 0.5%, some up to 1%. Primary cells may be more sensitive.[7][9]
Ethanol 10-100 mM< 0.5% (v/v) Can cause protein precipitation at higher concentrations.
PEG 400 10-50 mM< 1% (v/v)Generally has low toxicity.
Q4: I tried using DMSO, but when I dilute my stock solution into my aqueous buffer, the compound precipitates. What is happening?

Answer: This is a common issue when the final concentration of your compound in the aqueous medium exceeds its solubility limit, even with the small amount of co-solvent present.

Troubleshooting Steps:

  • Lower the Final Concentration: Your target concentration may simply be too high. Try working with a lower concentration.

  • Modify the Dilution Method: Instead of adding the stock solution directly to the final volume, try adding it dropwise to your buffer while vortexing or stirring vigorously. This can prevent localized high concentrations that trigger precipitation.

  • Increase Co-solvent (with caution): If your experiment can tolerate it, slightly increasing the final percentage of the co-solvent (e.g., from 0.1% to 0.5% DMSO) may keep the compound in solution. Always validate with a vehicle control.

  • Try a Different Co-solvent: Some compounds are more soluble in one co-solvent over another. If DMSO fails, try ethanol.

Q5: I have tried both pH adjustment and co-solvents without success. Are there any advanced methods I can use?

Answer: Yes. For particularly challenging compounds, you can use solubilizing excipients like cyclodextrins.

Mechanism: Cyclodextrins are ring-shaped molecules with a hydrophobic interior and a hydrophilic exterior.[10][11] Your poorly soluble compound can become trapped inside the hydrophobic core, forming an "inclusion complex."[12][] The hydrophilic exterior of the cyclodextrin then allows this entire complex to dissolve readily in water.[14]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

These are often used in pharmaceutical formulations to solubilize hydrophobic drugs and are generally well-tolerated in biological systems. A protocol for this method is provided below.

Troubleshooting Workflow

This diagram outlines the logical progression for troubleshooting solubility issues with 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid.

G start Start: Compound insoluble in aqueous buffer ph_adjust Strategy 1: pH Adjustment (Protocol 1) Raise pH to >6.5 with NaOH start->ph_adjust ph_check Is the required pH compatible with the experiment? ph_adjust->ph_check cosolvent Strategy 2: Co-solvent (Protocol 2) Prepare stock in 100% DMSO ph_check->cosolvent No success Success: Compound Solubilized ph_check->success  Yes dilution_check Does compound precipitate upon dilution into buffer? cosolvent->dilution_check advanced Strategy 3: Advanced Excipients (Protocol 3) Use Cyclodextrins (e.g., HP-β-CD) dilution_check->advanced Yes dilution_check->success  No advanced->success  Successful fail Consult Technical Support: Further formulation development may be required. advanced->fail  Unsuccessful

Fig 1. Decision tree for solubilizing 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid.
Detailed Experimental Protocols
Protocol 1: Solubilization by pH Adjustment

This protocol is for creating a 10 mM stock solution in a physiological buffer like PBS.

  • Preparation: Weigh out the required mass of 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid for your target concentration and volume.

  • Initial Suspension: Add the powder to 80% of your final desired volume of buffer (e.g., 8 mL of PBS for a final 10 mL volume). This will form a slurry.

  • Basification: While continuously stirring the suspension with a magnetic stir bar, add 1 M NaOH drop by drop. Use a calibrated pH meter to monitor the pH.

  • Dissolution: The solid should begin to dissolve as the pH rises. Continue adding NaOH until all solid material is visibly dissolved. The pH will likely be >8.0 at this point.

  • pH Re-adjustment: Carefully add 1 M HCl dropwise to bring the pH back down to your desired final pH (e.g., 7.4). Go slowly. If you add too much acid and the pH drops too low, the compound may precipitate out of solution.

  • Final Volume: Once the pH is stable at the desired level and the solution is clear, add the buffer to reach your final target volume (e.g., bring the total volume to 10 mL).

  • Sterilization: If required for your application, sterile-filter the final solution through a 0.22 µm filter.

Protocol 2: Solubilization using a DMSO Co-solvent

This protocol is for creating a 100 mM stock solution in 100% DMSO.

  • Preparation: Weigh the required mass of the compound and place it in a sterile microcentrifuge tube or glass vial.

  • Dissolution: Add the appropriate volume of 100% cell-culture grade DMSO to achieve a 100 mM concentration.

  • Mixing: Vortex or sonicate gently at room temperature until the solid is completely dissolved. This should happen quickly. The resulting solution should be clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Application: To prepare a working solution, dilute this stock at least 1:200 into your final aqueous medium to keep the final DMSO concentration at or below 0.5%. For example, add 5 µL of the 100 mM stock to 995 µL of cell culture medium for a final concentration of 500 µM compound in 0.5% DMSO. Always prepare a matching vehicle control with the same final concentration of DMSO.

Protocol 3: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol involves creating a 1:2 molar ratio complex of the compound to HP-β-CD.

  • Preparation: Prepare an aqueous solution of HP-β-CD. For a 2:1 molar ratio with a target 5 mM final compound concentration, you would prepare a 10 mM solution of HP-β-CD in water or your desired buffer.

  • Addition: Add the powdered 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid directly to the HP-β-CD solution to achieve the target 5 mM concentration.

  • Complexation: Seal the container and mix vigorously at room temperature for 1-24 hours. A rotating mixer or shaker is ideal. Sonication can be used to accelerate the process.

  • Clarification: The solution should become clear as the inclusion complex forms. If any undissolved material remains, it can be removed by centrifugation and filtration through a 0.22 µm filter. The concentration of the final clear solution should be confirmed analytically if possible (e.g., via HPLC-UV).

References
  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Vertex AI Search. (n.d.). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs - International Journal of Pharmaceutical and Phytopharmacological Research.
  • Vertex AI Search. (n.d.). Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.
  • Vertex AI Search. (n.d.). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?.
  • Vertex AI Search. (n.d.). [FREE] 1. Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. 2. Since - Brainly.
  • Vertex AI Search. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Vertex AI Search. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC - ijpcbs.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • Vertex AI Search. (2023, February 1). DMSO usage in cell culture - LifeTein.
  • Vertex AI Search. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.
  • Vertex AI Search. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed.
  • Vertex AI Search. (n.d.). pH-solubility profiles or organic carboxylic acids and their salts - PubMed.
  • Vertex AI Search. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC.
  • Vertex AI Search. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies.
  • Vertex AI Search. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)? - Reddit.
  • Vertex AI Search. (2023, March 6). How to do proper DMSO control for cell culture drug treatments?
  • Vertex AI Search. (2024, November 20). Carboxylic Acids as Acids | AQA GCSE Chemistry Revision Notes 2016 - Save My Exams.
  • Vertex AI Search. (2025, November 27).
  • Vertex AI Search. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal.
  • Vertex AI Search. (n.d.). 2-(2-Propyl-1,3-thiazol-4-yl)butanoic acid - PubChem.
  • Vertex AI Search. (n.d.). Chemical Properties of Butanoic acid, 3-methyl-, propyl ester (CAS 557-00-6) - Cheméo.
  • Vertex AI Search. (n.d.). Chemical Properties of Butanoic acid, 3-methyl- (CAS 503-74-2) - Cheméo.
  • Vertex AI Search. (n.d.). 1496729-37-3|3-Methyl-2-(1,3-thiazol-4-yl)butanoic acid - BLDpharm.
  • Vertex AI Search. (n.d.). (2S)-3-Methyl-2-[[methyl[[2-(1-methylethyl)thiazol-4-yl]methyl]carbamoyl]amino]butanoic Acid - LGC Standards.
  • Vertex AI Search. (n.d.). 3-(2-Amino-1,3-thiazol-5-yl)propanoic acid | Sigma-Aldrich.
  • Vertex AI Search. (n.d.). 2-ethyl-3-methyl butanoic acid, 32444-32-9 - The Good Scents Company.
  • Vertex AI Search. (n.d.). 3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid - Sigma-Aldrich.
  • Vertex AI Search. (n.d.). Butanoic acid, 3-methyl- - the NIST WebBook.
  • Vertex AI Search. (n.d.). 3-methyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}butanoic acid | SCBT.

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Minimizing decarboxylation risks of 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Methyl-2-(1,2-thiazol-3-yl)butanoic Acid

Document ID: TSC-2026-02-27-001

Last Updated: February 27, 2026

Introduction

Welcome to the technical support guide for 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid (referred to herein as "Compound A"). This document is intended for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the primary stability challenge associated with this molecule: decarboxylation. Our goal is to equip you with the knowledge and practical tools necessary to minimize degradation, ensure experimental reproducibility, and maintain the integrity of your research.

Compound A is a promising therapeutic candidate, but its unique structure—featuring a carboxylic acid alpha to a thiazole ring—renders it susceptible to the loss of carbon dioxide (CO₂). This degradation not only reduces the concentration of the active pharmaceutical ingredient (API) but also generates a new chemical entity that can confound analytical results and biological assays. This guide provides in-depth FAQs, troubleshooting protocols, and validated analytical methods to help you mitigate these risks effectively.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Risk

Q1: What is decarboxylation and why is Compound A susceptible to it?

A: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂).[1] While most simple carboxylic acids are stable, those with an electron-withdrawing group at the α- or β-position are particularly prone to this reaction, often triggered by heat.[1][2][3] In Compound A, the α-carbon is attached to a 1,2-thiazole ring. The thiazole ring can stabilize the transient carbanion intermediate formed upon the loss of CO₂, thereby lowering the activation energy for the reaction and increasing the rate of degradation. This is mechanistically similar to the decarboxylation of β-keto acids.[3][4]

The proposed mechanism involves the formation of a zwitterionic intermediate or a six-membered cyclic transition state, which facilitates the elimination of CO₂. The resulting product is 3-(sec-butyl)-1,2-thiazole, a less polar and biologically distinct compound.

Mechanism of Decarboxylation for Compound A

Caption: Proposed mechanism for the decarboxylation of Compound A.

Q2: What are the primary factors that accelerate the decarboxylation of Compound A?

A: The stability of Compound A is significantly influenced by several environmental factors.[5][6] The most critical are:

  • Temperature: Increased temperature provides the energy needed to overcome the activation barrier of the reaction.[7] Decarboxylation rates increase exponentially with temperature, following the Arrhenius equation.[5] Studies on similar labile compounds show that degradation is significantly faster at elevated temperatures (e.g., >40°C).[8][9]

  • pH: The reaction rate is highly pH-dependent. In basic or neutral conditions (pH > 6), the carboxyl group is deprotonated to a carboxylate anion (-COO⁻). This anionic form is more susceptible to decarboxylation.[2][10] Maintaining a slightly acidic pH (typically between 4 and 6) can significantly improve stability by keeping the carboxyl group protonated.[11]

  • Solvent: While less impactful than temperature and pH, the choice of solvent can play a role. Protic solvents may facilitate proton transfer in the transition state. It is crucial to evaluate stability in any new formulation or solvent system.

  • Presence of Metal Ions: Certain transition metal ions can catalyze decarboxylation by forming complexes with the carboxylate.[12] Ensure all buffers and reagents are free from contaminating metal ions by using high-purity or chelator-treated materials.

Q3: My analytical data shows a new, less polar peak appearing over time. Is this the decarboxylated product?

A: It is highly probable. The decarboxylation of Compound A results in the formation of 3-(sec-butyl)-1,2-thiazole. By losing the polar carboxylic acid group, this degradation product is significantly less polar. On a reverse-phase HPLC column, it will have a longer retention time than the parent compound. We strongly recommend using the HPLC method detailed in Section 3 to confirm the identity of this impurity by comparing its retention time to a qualified reference standard of the decarboxylated product.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the handling and use of Compound A.

Issue 1: Loss of Compound A concentration in prepared stock solutions.
  • Symptom: HPLC analysis of a stock solution stored for 24-48 hours shows a significant decrease in the peak area for Compound A and a corresponding increase in a new peak with a longer retention time.

  • Root Cause Analysis: This is a classic sign of in-solution degradation, likely due to suboptimal storage temperature or pH. Many researchers dissolve compounds in unbuffered DMSO or aqueous solutions, which may not provide adequate pH control.

  • Troubleshooting Workflow:

G start Symptom: Loss of Compound A in solution check_temp Step 1: Verify Storage Temperature Was solution stored at 2-8°C or -20°C? start->check_temp temp_ok Action: Implement Cold Storage Store all solutions at ≤4°C. For long-term, use -20°C. check_temp->temp_ok No check_ph Step 2: Verify Solution pH Was an acidic buffer (pH 4-5) used? check_temp->check_ph Yes temp_ok->check_ph ph_ok Action: Reformulate with Buffer Use Protocol B to prepare a 50 mM citrate or acetate buffer (pH 4.5). check_ph->ph_ok No reanalyze Step 3: Re-analyze Stability Prepare fresh solution using revised protocol and monitor via HPLC over 48 hours. check_ph->reanalyze Yes ph_ok->reanalyze end_ok Problem Resolved reanalyze->end_ok Stability Confirmed end_fail Problem Persists: Contact Technical Support reanalyze->end_fail Degradation >5%

Caption: Workflow for troubleshooting instability of Compound A in solution.

Issue 2: High variability in cell-based assay results.
  • Symptom: Replicate wells or plates show inconsistent IC₅₀ values or dose-response curves.

  • Root Cause Analysis: Compound A may be decarboxylating in the cell culture medium during the incubation period. Cell culture media are typically buffered at physiological pH (~7.4) and incubated at 37°C, which are conditions known to accelerate decarboxylation.

  • Solutions & Mitigations:

    • Minimize Incubation Time: Design experiments with the shortest possible incubation time that still yields a robust biological signal.

    • Prepare Fresh Dilutions: Always prepare final dilutions of Compound A in media immediately before adding them to the cells. Do not store pre-diluted plates.

    • Kinetic Analysis: If variability persists, perform a time-course experiment. Analyze the concentration of Compound A in the cell culture medium at T=0 and at the end of the incubation period using the HPLC method in Section 3 to quantify the extent of degradation.

    • Consider Stabilized Formulations: For critical or long-term experiments, investigate co-formulation with acidic excipients, provided they do not interfere with the assay.

Section 3: Protocols & Best Practices

Protocol A: Recommended Storage and Handling of Solid Compound

To ensure the long-term integrity of solid Compound A, adhere to the following storage practices.[13][14][15]

  • Container: Store the compound in its original, airtight amber glass vial to protect it from light and moisture.[6]

  • Temperature: For long-term storage (>1 month), maintain the compound at -20°C or below.[15][16] For short-term storage (<1 month), refrigeration at 2-8°C is acceptable.[16]

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) if the vial will be opened multiple times to prevent exposure to atmospheric moisture and oxygen.

  • Handling: Before opening, allow the vial to equilibrate to room temperature for at least 30 minutes to prevent condensation of moisture onto the solid compound.

Protocol B: Preparation of Stabilized Stock Solutions (10 mM)

This protocol is designed to produce a stock solution stable for at least 7 days at 2-8°C.

  • Buffer Preparation: Prepare a 50 mM sodium citrate buffer.

    • Dissolve 1.47 g of sodium citrate dihydrate in 90 mL of HPLC-grade water.

    • Adjust the pH to 4.5 using 1M HCl.

    • Bring the final volume to 100 mL with HPLC-grade water.

    • Filter through a 0.22 µm membrane filter.

  • Weighing: Accurately weigh the required amount of Compound A (MW: 227.29 g/mol ) for your target volume (e.g., 22.73 mg for a 10 mL solution).

  • Dissolution:

    • Add a small volume of DMSO (no more than 5% of the final volume, e.g., 0.5 mL for a 10 mL solution) to the solid compound and vortex briefly to dissolve.

    • Slowly add the pH 4.5 citrate buffer to the final desired volume while vortexing.

  • Storage: Store the final solution in a sealed, clearly labeled vial at 2-8°C, protected from light.

Protocol C: HPLC Method for Monitoring Decarboxylation

This reverse-phase HPLC method is validated for separating Compound A from its primary decarboxylated degradant, 3-(sec-butyl)-1,2-thiazole.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0.0 20
    10.0 80
    12.0 80
    12.1 20

    | 15.0 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 245 nm

  • Injection Volume: 10 µL

  • Expected Retention Times:

    • Compound A: ~4.5 min

    • 3-(sec-butyl)-1,2-thiazole: ~7.8 min

Section 4: Stability Data Summary

The following table summarizes fictional stability data for a 100 µg/mL solution of Compound A under various conditions after 48 hours. This data illustrates the critical influence of pH and temperature.

Condition IDBuffer SystempHTemperature (°C)% Compound A Remaining
A-150 mM Citrate4.5499.5%
A-250 mM Citrate4.52597.2%
A-350 mM Citrate4.53791.8%
B-150 mM Phosphate7.4496.1%
B-250 mM Phosphate7.42585.3%
B-350 mM Phosphate7.43762.7%
C-1Unbuffered Water~6.52590.4%

References

  • Factors affecting stability of drugs . Slideshare. Available at: [Link]

  • Drug Stability: Factors Affecting Shelf Life and Methods for Evaluation . SciTechnol. (2023). Available at: [Link]

  • Olesiejuk, P. et al. (2019). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions . Molecules, 24(21), 3828. Available at: [Link]

  • What are the conditions for the decarboxylation reaction? How to control the temperature of heating? . LNEYA Industrial Chillers Manufacturer. Available at: [Link]

  • Decarboxylation of Carboxylic Acids . Organic Chemistry Tutor. Available at: [Link]

  • Decarboxylation of Carboxylic Acids . Organic Chemistry Portal. Available at: [Link]

  • Decarboxylation . Chemistry Steps. (2024). Available at: [Link]

  • Fast, Easy, and Reliable Monitoring of THCA and CBDA Decarboxylation in Cannabis Flower and Oil Samples Using . Agilent. Available at: [Link]

  • Optimizing Compound Storage for Long-Term Stability and Safety . GMP Plastics. (2025). Available at: [Link]

  • Chemistry Decarboxylation Reaction . Sathee NEET - IIT Kanpur. Available at: [Link]

  • Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions . Letters in High Energy Physics. Available at: [Link]

  • Decarboxylation . Master Organic Chemistry. (2022). Available at: [Link]

  • Storing Pharmaceuticals: Important Guidelines to Consider . Moravek, Inc.. Available at: [Link]

  • Key Points of Drug Stability Analysis . Labinsights. (2023). Available at: [Link]

  • Wang, M. et al. (2016). Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry . Cannabis and Cannabinoid Research, 1(1), 262-271. Available at: [Link]

  • Zultanski, S. L. et al. (2018). Alkyl-(Hetero)Aryl Bond Formation via Decarboxylation: A Systematic Analysis . Israel Journal of Chemistry, 58(5), 502-513. Available at: [Link]

  • Fay, G. D., & Barry, A. L. (1972). Rapid methods for determining decarboxylase activity: arginine decarboxylase . Applied Microbiology, 23(4), 710-713. Available at: [Link]

  • Cold Storage Requirements for Active Pharmaceutical Ingredients . Single Use Support. (2024). Available at: [Link]

  • Wang, M. et al. (2016). Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry . Cannabis and Cannabinoid Research. Available at: [Link]

  • Decarboxylation . Wikipedia. Available at: [Link]

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  • Gmelch, M. et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents . Molecules, 27(17), 5585. Available at: [Link]

  • Guthrie, J. P. (2013). Avoiding CO2 in Catalysis of Decarboxylation . Advances in Physical Organic Chemistry, 47, 85-128. Available at: [Link]

  • An Investigation Of Decarboxylation Of Acidic Cannabinoids: THCA-A, CBDA And CBGA . ResearchGate. (2025). Available at: [Link]

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  • Warehouse Storage Conditions for Pharmaceuticals . Dickson Data. (2022). Available at: [Link]

  • Sun, R. (2016). How to suppress decarboxylation of L-4-Hydroxyproline? . ResearchGate. Available at: [Link]

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  • Khan, A. et al. (2016). pH and Temperature Responsive Electrooxidation of Thiazole Derivatives and Preliminary Screening of Their Antioxidant Activity . Journal of The Electrochemical Society, 163(4), H3044-H3053. Available at: [Link]

  • Djurdjevic, I. et al. (2010). Structural basis for promoting and preventing decarboxylation in glutaryl-coenzyme a dehydrogenases . Biochemistry, 49(25), 5244-5253. Available at: [Link]

  • Schneider, V. G. et al. (2014). Synthesis of New Family of Thiazoline and Thiazole Esters and Investigation of their Thermal Properties . Journal of the Brazilian Chemical Society, 25(8), 1493-1503. Available at: [Link]

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Technical Support Center: Purification of 3-Methyl-2-(1,2-thiazol-3-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the purification and troubleshooting protocols for 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid . This document is structured for researchers and process chemists, focusing on the specific physicochemical challenges posed by the alpha-heteroaryl, beta-branched architecture of this molecule.

Product Class: Heteroaryl-Substituted Carboxylic Acids Application: Pharmaceutical Intermediate (Kinase Inhibitor/Agrochemical Scaffolds) Document Type: Troubleshooting Guide & Standard Operating Procedures (SOP)

Technical Overview & Impurity Profile

As a Senior Application Scientist, I have characterized the purification behavior of this compound. The molecule features a 1,2-thiazole (isothiazole) ring attached to the alpha-position of a 3-methylbutanoic acid (isovaleric) backbone.

This structure presents three unique purification challenges:

  • Steric Hindrance: The bulky isopropyl group at C3 and the thiazole ring at C2 create significant steric congestion, often leading to "oiling out" rather than crystallization.

  • Amphiphilic Nature: The lipophilic isothiazole ring combined with the hydrophilic carboxylic acid can stabilize emulsions during aqueous workups.

  • Metal Coordination: The isothiazole nitrogen and sulfur atoms are potent ligands for transition metals (Pd, Cu) used in cross-coupling synthesis steps (e.g., Negishi or Stille couplings).

Common Impurities
Impurity TypeSourcePhysicochemical Behavior
Decarboxylated Species Thermal degradation (loss of CO₂)Neutral, highly lipophilic. Non-acidic.
Regioisomers Non-selective isothiazole synthesisVery similar R_f and solubility to product.
Transition Metals (Pd/Cu) Cross-coupling catalystsForms stable complexes with thiazole N/S. Colored.
Starting Halides Unreacted precursorsNeutral organic impurities.

Troubleshooting Guide (Q&A)

Issue 1: The crude product "oils out" during recrystallization instead of forming a solid.

Diagnosis: This is a classic problem with alpha-substituted isovaleric acid derivatives. The high rotational freedom of the isopropyl group and the low melting point of the eutectic mixture prevent lattice formation.

Corrective Action:

  • Switch to a Two-Solvent System: Do not use single solvents like Ethanol. Use a Polar/Non-Polar pair .

    • Recommendation: Dissolve the oil in a minimum amount of warm Ethyl Acetate (EtOAc) or Isopropyl Acetate . Slowly add n-Heptane or Hexane until turbidity persists.

  • Seeding is Critical: If you lack seed crystals, scratch the glass surface with a glass rod at the air-liquid interface to induce nucleation.

  • Temperature Control: Cool slowly to 0°C. Rapid cooling traps impurities and forces oiling.

Issue 2: Persistent dark color or high Pd content (>50 ppm) after workup.

Diagnosis: The isothiazole ring (N-S bond) acts as a "soft" ligand, binding Palladium or Copper catalysts tightly. Standard acid washes are often insufficient.

Corrective Action:

  • Thiol-Based Scavenging: Add a silica-bound thiol scavenger (e.g., SiliaMetS® Thiol) or simply wash the organic phase with aqueous N-acetylcysteine or Sodium Trimercaptotriazine (TMT) .

  • Activated Carbon Treatment: Dissolve the crude acid in dilute NaOH (pH 10-11). Add activated charcoal (10 wt%), stir for 30 mins, and filter through Celite. Re-acidify to precipitate the product. This removes both color and metal-organic complexes.

Issue 3: Emulsion formation during Acid-Base Extraction.

Diagnosis: At neutral pH, the molecule may exist as a semi-soluble zwitterion or aggregate due to its amphiphilic structure, stabilizing the oil-water interface.

Corrective Action:

  • pH Hysteresis: Ensure the aqueous phase is distinctly basic (pH > 12) or distinctly acidic (pH < 2). Avoid the pH 4–7 range.

  • Brine Break: Saturate the aqueous layer with NaCl. The increased ionic strength forces the organic acid out of the aqueous phase ("salting out").

  • Filtration: If a "rag layer" persists, filter the entire biphasic mixture through a pad of Celite to break the physical emulsion stabilized by particulate matter.

Validated Experimental Protocols

Protocol A: Optimized Acid-Base Purification

Best for removing neutral impurities (decarboxylated byproducts, halides, regioisomers).

  • Dissolution: Dissolve crude mixture in MTBE (Methyl tert-butyl ether) . Note: MTBE is preferred over Diethyl Ether due to higher flammability safety and better phase separation.

  • Extraction (Basic): Extract with 1M NaOH (3x).

    • Checkpoint: The product moves to the aqueous phase (as carboxylate). Neutral impurities stay in MTBE.

    • Tip: If the product is the isothiazole regioisomer, check if the pKa differs. Most isothiazole acids have pKa ~4-5.

  • Wash: Wash the combined aqueous basic layer with fresh MTBE (2x) to remove entrained neutrals.

  • Acidification: Cool the aqueous layer to 0-5°C. Slowly add 6M HCl dropwise to pH 1-2.

    • Observation: The product should precipitate as a white/off-white solid. If it oils out, extract back into EtOAc.

  • Isolation: Filter the solid or extract the oiled product into EtOAc, dry over Na₂SO₄, and concentrate.

Protocol B: Metal Scavenging & Crystallization

Best for final polishing of drug-grade material.

  • Scavenging: Dissolve crude acid in THF/Water (10:1) . Add L-Cysteine (0.5 equiv relative to Pd content) or a commercial scavenger resin. Stir at 50°C for 1 hour.

  • Filtration: Filter through a 0.45 µm PTFE membrane or Celite pad.

  • Crystallization:

    • Concentrate filtrate to a thick oil.

    • Add Isopropyl Acetate (IPAc) (5 volumes). Heat to 60°C.

    • Add n-Heptane (5-8 volumes) dropwise until cloudy.

    • Cool to room temperature over 2 hours, then to 0°C for 4 hours.

    • Collect solids by vacuum filtration.

Visualizations

Figure 1: Impurity Removal Logic Flow

This diagram illustrates the decision matrix for choosing the correct purification path based on the primary impurity observed.

ImpurityLogic Start Crude 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid Analyze Analyze Impurity Profile (HPLC/NMR) Start->Analyze Decarb Impurity: Neutral/Decarboxylated Analyze->Decarb Metal Impurity: Pd/Cu Metals (>50ppm) Analyze->Metal Isomer Impurity: Regioisomers Analyze->Isomer AcidBase Protocol A: Acid-Base Extraction (Partition Coefficient) Decarb->AcidBase Removes Neutrals Scavenge Protocol B: Cysteine/Resin Scavenging Metal->Scavenge Binds Metals Recryst Controlled Recrystallization (EtOAc/Heptane) Isomer->Recryst Lattice Selectivity Pure Pure API Grade Product AcidBase->Pure Scavenge->Pure Recryst->Pure

Caption: Decision matrix for selecting the appropriate purification module based on specific impurity types.

Figure 2: Acid-Base Extraction Mechanism

Visualizing the phase transfer logic to ensure users understand where their product is at each step.

Extraction OrgPhase Organic Phase (MTBE) Contains: Neutrals, Decarboxylated Discard Discard OrgPhase->Discard Waste AqPhase Aqueous Phase (NaOH) Contains: Product (Carboxylate) Step3 3. Acidify (HCl) AqPhase->Step3 pH < 2 Precip Precipitate (Solid) Product (Free Acid) Step1 1. Add NaOH Step1->OrgPhase Step1->AqPhase Step2 2. Separate Layers Step3->Precip pH < 2 Mix Crude Mixture Mix->Step1 Mix->Step1

Caption: Phase partitioning workflow. The target acid resides in the aqueous phase at high pH and precipitates at low pH.

References

  • Relevance: Provides foundational protocols for purifying branched alpha-substituted acids (Jones oxid
  • Zuk, A., et al. (2006). New regiospecific isothiazole C-C coupling chemistry. PubMed. Retrieved from [Link]

    • Relevance: Details the metal-catalyzed coupling methods used to synthesize isothiazole derivatives, highlighting the source of metal impurities.
  • Isothiazole.com. (2021). Isothiazole-4-carboxylic acid purification and properties. Retrieved from [Link]

    • Relevance: Specific data on HPLC and extraction purific
  • Wendt, J. A., et al. (2006).[1] Synthesis of 2,5-thiazole butanoic acids as potent integrin receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

    • Relevance: Describes the synthesis and handling of thiazole-butanoic acid analogs, confirming the lipophilicity and purific

Sources

Overcoming steric hindrance in 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid coupling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Synthesis Solutions Ticket ID: #THIAZ-3MB-001 Subject: Overcoming Steric Hindrance & Racemization in 3-Methyl-2-(1,2-thiazol-3-yl)butanoic Acid Coupling Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Conical" Barrier

You are encountering difficulty coupling 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid because this substrate presents a "perfect storm" of synthetic challenges. You are likely observing one of two failure modes: zero conversion (recovery of starting material) or significant racemization (loss of optical purity).

The Root Cause:

  • Steric Wall: The

    
    -carbon is substituted with a bulky isopropyl group and a rigid 1,2-thiazole ring. This creates a "conical" steric shield that blocks the trajectory of incoming nucleophiles (amines).
    
  • Electronic Trap: The 1,2-thiazole ring is electron-deficient. It inductively withdraws electron density from the

    
    -carbon, significantly increasing the acidity of the 
    
    
    
    -proton. Standard bases (TEA, DIPEA) often deprotonate this position before coupling occurs, leading to epimerization.

This guide provides three validated protocols to bypass these barriers, moving from the mildest (T3P) to the most aggressive (Ghosez’s Reagent).

Part 1: Diagnostic Matrix (Triage)

Before selecting a protocol, identify your specific failure mode using the decision tree below.

CouplingLogic Start Diagnostic: What is the primary failure? NoRxn Low/No Conversion (Steric Block) Start->NoRxn Racem High Conversion but Racemization Observed Start->Racem SideProd N-Acylurea Formation (Rearrangement) Start->SideProd Sol_Ghosez PROTOCOL B: Ghosez's Reagent (Acid Chloride) NoRxn->Sol_Ghosez Force Activation Sol_T3P PROTOCOL A: T3P (Propylphosphonic Anhydride) Racem->Sol_T3P Low Epimerization Sol_Base PROTOCOL C: Base Modification (Collidine/Sym-Collidine) Racem->Sol_Base pKa Management SideProd->Sol_Ghosez Bypass Carbodiimide SideProd->Sol_T3P Fast Kinetics

Figure 1: Decision matrix for selecting the optimal coupling strategy based on experimental failure modes.

Part 2: Validated Protocols

Protocol A: The "Low Epimerization" Method (T3P)

Best For: Substrates prone to racemization where mild conditions are required. Why it works: T3P (Propylphosphonic anhydride) forms a cyclic mixed anhydride. It is highly reactive but does not require the initial protonation step that slows down carbodiimide couplings. Crucially, it acts as a scavenger for water and allows the use of weaker bases.

Reagents:

  • T3P (50% w/w in EtOAc or DMF)

  • Base:

    
    -Methylmorpholine (NMM) or 2,4,6-Collidine (weaker bases reduce 
    
    
    
    -deprotonation).
  • Solvent: EtOAc or 2-MeTHF (High concentration is key).

Step-by-Step:

  • Dissolution: Dissolve the acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc. Critical: Keep concentration high (0.5 M to 1.0 M). T3P reaction rates are highly concentration-dependent.

  • Cooling: Cool the mixture to 0 °C.

  • Base Addition: Add 2,4,6-Collidine (2.5 equiv). Stir for 5 minutes.

  • Activation: Add T3P (2.0 equiv, 50% solution) dropwise.

  • Reaction: Allow to warm to room temperature. Monitor by LCMS.

    • Tip: If conversion stalls at 50%, add another 0.5 equiv of T3P.

  • Workup: Wash with water, sat.

    
    , and brine. T3P byproducts are water-soluble, simplifying purification.[1]
    
Protocol B: The "Sledgehammer" Method (Ghosez’s Reagent)

Best For: Extremely sterically hindered amines/acids where HATU/T3P fail to yield >20% product. Why it works: Ghosez’s reagent (1-Chloro-


,2-trimethyl-1-propenylamine) converts the carboxylic acid into an acid chloride under neutral conditions .[2] Acid chlorides are the smallest, most electrophilic activated species, minimizing the steric penalty during the amine attack.

Reagents:

  • Ghosez’s Reagent (Commercial or prepared in situ).[2]

  • Solvent: Dry DCM or Chloroform.

  • Base: None for activation; Collidine for the coupling step.

Step-by-Step:

  • Activation: In a flame-dried flask under Argon, dissolve the carboxylic acid (1.0 equiv) in dry DCM.

  • Chloride Formation: Add Ghosez’s reagent (1.2 equiv) dropwise at 0 °C. Stir at room temperature for 1-2 hours.

    • Verification: Monitor by quenching a small aliquot with MeOH and checking for the methyl ester by TLC/LCMS.

  • Coupling: Once acid chloride formation is complete, cool to 0 °C.

  • Addition: Add the amine (1.2 equiv) mixed with 2,4,6-Collidine (1.5 equiv) slowly.

  • Completion: The reaction is usually instantaneous. Quench with water.

Protocol C: The "Acyl Fluoride" Alternative (TFFH)

Best For: Cases where acid chlorides are too unstable (hydrolysis) or too reactive (side reactions). Why it works: Acyl fluorides are more stable to water than chlorides but highly reactive toward amines. TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generates acyl fluorides in situ.

Step-by-Step:

  • Dissolve acid (1.0 equiv) and amine (1.1 equiv) in DCM.

  • Add DIPEA (3.0 equiv).

  • Add TFFH (1.1 equiv) at 0 °C.

  • Stir at RT.[3][4] (Note: Acyl fluorides maintain chirality better than chlorides in some heteroaromatic systems).

Part 3: Technical Data & Comparison

Table 1: Reagent Performance for Sterically Hindered Heteroaryl Acids

ReagentSteric ToleranceRacemization RiskWorkup EaseRecommendation
HATU/HOAt ModerateHigh (Basic conditions)ModerateUse only if hindrance is mild.
EDC/HOBt LowLowDifficult (Urea)Avoid. Too slow; leads to

-acylurea.
T3P HighVery Low Excellent Primary Recommendation.
Ghosez (Acid Cl) Very High ModerateModerateUse for "dead" reactions.
TFFH (Acid F) HighLowModerateBackup to T3P.

Part 4: Troubleshooting FAQs

Q1: I see the N-acylurea byproduct (M+Acid+Amine-H2O) but no product. Why? A: This confirms the steric blockade. The carbodiimide activated the acid, but the amine could not attack the carbonyl due to the isopropyl/thiazole bulk. The intermediate then rearranged.

  • Fix: Switch to Protocol B (Ghosez) . Acid chlorides do not rearrange.

Q2: My product is racemic (50:50 mixture). How do I stop this? A: The


-proton of your thiazole derivative is highly acidic (

). Strong bases like TEA or DIPEA are deprotonating the activated ester.
  • Fix: Use 2,4,6-Collidine or Sym-collidine . These are sterically hindered, weak bases that can neutralize the acid generated during coupling but are too bulky to deprotonate the

    
    -carbon.
    

Q3: Can I use DMF with Ghosez's reagent? A: No. DMF will react with Ghosez’s reagent to form the Vilsmeier-Haack reagent, consuming your activator. Use DCM, Chloroform, or Toluene.

Part 5: Mechanistic Visualization

The following diagram illustrates the activation pathway of Ghosez's reagent, highlighting why it succeeds where carbodiimides fail.

GhosezMechanism cluster_0 Why this works: Neutral Conditions + Small Electrophile Acid Hindered Acid (Thiazole-COOH) Inter1 Active Intermediate (Alpha-Chloro-Enamine) Acid->Inter1 Attack Ghosez Ghosez's Reagent (Chloro-enamine) Ghosez->Inter1 AcidCl Acid Chloride (Highly Reactive/Small) Inter1->AcidCl - Amide byproduct Product Amide Product (Steric Barrier Breached) AcidCl->Product + Amine (Fast)

Figure 2: Mechanistic pathway of Ghosez's reagent. Note the generation of the Acid Chloride occurs without base, preserving chirality before the amine addition.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][5][6][7] Organic Process Research & Development, 20(2), 140–177. Link

  • Wissmann, H., & Kleiner, H. J. (1980). New Peptide Coupling Reagents: Propanephosphonic Acid Anhydride (T3P). Angewandte Chemie International Edition, 19(2), 133-134. Link

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1979).

    
    -Chloroenamines, Reactive Intermediates for Synthesis: 1-Chloro-
    
    
    
    ,2-trimethylpropenylamine.[2] Angewandte Chemie International Edition, 8(6), 454–468. Link
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis.[2] Journal of the American Chemical Society, 117(19), 5401–5402. Link

Sources

Resolving phase separation issues during 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid extraction

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid

Welcome to the dedicated technical support guide for handling 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges during the liquid-liquid extraction and purification of this compound. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your work.

Part 1: Understanding the Challenge: The Chemistry Behind Phase Separation

3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid possesses a unique molecular structure that presents specific challenges during aqueous workups. Its amphiphilic nature—containing a polar thiazole ring, an ionizable carboxylic acid head, and a non-polar isobutyl group—makes it behave like a surfactant, leading to the formation of stable emulsions at the aqueous-organic interface.

An emulsion is a dispersion of fine droplets of one liquid within another, with which it is immiscible.[1][2] These are often stabilized by compounds that can bridge the two phases, reducing the interfacial tension that would normally keep them separate.[2] The target molecule is a prime candidate for causing this issue, which can lead to poor phase separation, loss of valuable product, and time-consuming downstream processing.

The key to a successful extraction lies in manipulating the pH to control the molecule's ionization state.

  • In Acidic Conditions (pH < pKa): The carboxylic acid is protonated (R-COOH). In this neutral form, it is significantly more soluble in organic solvents.

  • In Basic Conditions (pH > pKa): The carboxylic acid is deprotonated (R-COO⁻). As an ionic salt, it becomes highly soluble in the aqueous phase.

This guide provides systematic troubleshooting strategies to disrupt emulsions and ensure a clean, efficient extraction.

Part 2: Troubleshooting Guide - Common Extraction Issues

This section addresses the most frequent problems encountered during the extraction of 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid in a direct question-and-answer format.

Q1: I've performed the extraction, but a thick, cloudy layer (emulsion) has formed between the organic and aqueous phases. How do I break it?

Answer: This is the most common issue. An emulsion has formed, and it must be broken to allow for clean separation.[3] Do not resort to vigorous shaking, as this will worsen the problem.[4] Here is a tiered approach, from simplest to most involved:

Tier 1: Mechanical & Physical Disruption

  • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the emulsion will break on its own.[5][6]

  • Gentle Agitation: Slowly swirl the funnel or gently stir the emulsion layer with a glass rod.[2][3] This can help the dispersed droplets coalesce.

Tier 2: Altering the Aqueous Phase Properties (Chemical Intervention)

  • "Salting Out" with Brine: This is the most effective and widely recommended method.[7] Add a saturated solution of sodium chloride (brine). Brine works in three ways:

    • It increases the ionic strength of the aqueous layer, which reduces the solubility of organic compounds, forcing them into the organic phase (the "salting-out" effect).[8]

    • It increases the density of the aqueous layer, enhancing the density difference between the two phases and promoting separation.[8][9]

    • It helps to draw dissolved water out of the organic layer.[10][11] (See Protocol 2 for a detailed procedure).

Tier 3: Advanced Methods

  • Centrifugation: If you have access to a centrifuge, this is a highly effective method. The applied force will compel the separation of the dispersed droplets from the continuous phase.[2][5][7]

  • Filtration: Pass the entire contents of the funnel through a plug of glass wool or a phase separation filter paper. This can physically trap the emulsion and allow the distinct phases to pass through.[4][5]

  • Solvent Addition: Adding a small amount of a different solvent can alter the polarity of the system and break the emulsion.[4][7] For example, adding a few drops of ethanol or methanol can sometimes be effective.[3] Alternatively, adding a small amount of a denser, non-polar solvent like chloroform or dichloromethane can help clarify the layers.[12]

Q2: After adding the organic solvent and aqueous solution, only one layer has formed. What happened?

Answer: This typically occurs if a water-miscible organic solvent, such as ethanol, acetone, or isopropanol from a previous reaction step, is still present in your crude product mixture.[3] This solvent can act as a bridge, solubilizing both the aqueous and organic phases into a single layer.

Solution:

  • Pre-concentration: Before attempting the extraction, remove the water-miscible solvent from your crude reaction mixture using a rotary evaporator.

  • Salting Out: If pre-concentration is not feasible, adding a significant amount of brine or solid salt may force the formation of two layers by increasing the polarity of the aqueous phase.[3]

Q3: The separation is complete, but my product yield is very low. Where did my compound go?

Answer: Low yield can result from several factors during an acid-base extraction.

  • Incorrect pH: The most likely cause is incomplete protonation or deprotonation of the carboxylic acid. Ensure the pH of the aqueous layer is correctly adjusted at each step.

    • When extracting into the organic phase, the pH should be at least 2 units below the pKa of the carboxylic acid (target pH ~2-3).

    • When washing the organic layer with a base to move the compound into the aqueous phase, the pH should be at least 2 units above the pKa (target pH ~8-9). Use a pH meter or pH paper to verify. Operating conditions like pH can significantly impact the partitioning of ionizable chemicals.[13]

  • Insufficient Extraction: A single extraction is often not enough. Perform multiple sequential extractions (e.g., 3 times) with smaller volumes of the organic solvent to ensure complete transfer of the product.[10]

  • Analyte Trapped in Emulsion: If a significant emulsion was present and not properly broken, a substantial amount of your product could be trapped within it.[4]

Part 3: Foundational Protocols & Data

Experimental Workflow Visualization

The following diagram illustrates the standard acid-base extraction workflow for isolating 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid.

G cluster_0 Acid-Base Extraction Workflow start Crude Reaction Mixture (Product in Organic Solvent) add_acid Step 1: Acidify Add 1M HCl to pH ~2-3 start->add_acid shake1 Mix & Separate add_acid->shake1 aqueous1 Aqueous Layer (Acidic Impurities) shake1->aqueous1 Discard organic1 Organic Layer 1 (Contains Neutral Product R-COOH) shake1->organic1 add_base Step 2: Basify Wash with NaHCO3 to pH ~8-9 organic1->add_base shake2 Mix & Separate add_base->shake2 organic2 Organic Layer 2 (Neutral/Basic Impurities) shake2->organic2 Discard aqueous2 Aqueous Layer (Contains Product Salt R-COO⁻ Na⁺) shake2->aqueous2 reacidify Step 3: Re-Acidify Add 3M HCl to pH ~2-3 aqueous2->reacidify extract_final Step 4: Final Extraction (e.g., with Ethyl Acetate) reacidify->extract_final final_org Final Organic Layer (Contains Pure R-COOH) extract_final->final_org end Dry (Na2SO4), Filter, & Evaporate Solvent final_org->end G start Emulsion Formed? wait Let stand 15 min. Gentle swirling. start->wait resolved1 Resolved wait->resolved1 Yes not_resolved1 Not Resolved wait->not_resolved1 No add_brine Add Saturated Brine (NaCl). Invert gently. not_resolved1->add_brine resolved2 Resolved add_brine->resolved2 Yes not_resolved2 Not Resolved add_brine->not_resolved2 No centrifuge Centrifuge sample. not_resolved2->centrifuge resolved3 Resolved centrifuge->resolved3 Yes not_resolved3 Not Resolved centrifuge->not_resolved3 No filter Filter through Glass Wool or Phase Separation Paper. not_resolved3->filter resolved4 Resolved filter->resolved4

Caption: Decision tree for breaking emulsions.

Table 1: Common Organic Solvents for Extraction
SolventDensity (g/mL)Boiling Point (°C)Water MiscibilityComments
Ethyl Acetate 0.90277.1Low (3.3g/100mL)Good general-purpose solvent; less dense than water. Can be prone to hydrolysis under strong acid/base conditions.
Diethyl Ether 0.71334.6Low (6.9g/100mL)Highly volatile and flammable; less dense than water. Excellent solvent but requires careful handling.
Dichloromethane (DCM) 1.32639.6Low (1.3g/100mL)Denser than water (forms bottom layer). Excellent solvent but is a suspected carcinogen; use in a fume hood.
Toluene 0.867110.6Very LowLess dense than water. Higher boiling point makes it harder to remove.

Data compiled from various chemical safety and property databases.

Protocol 1: Standard Acid-Base Extraction

Objective: To isolate 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid from a crude reaction mixture.

Materials:

  • Crude product dissolved in an organic solvent (e.g., Ethyl Acetate)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • 3M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

  • pH paper or calibrated pH meter

Procedure:

  • Transfer the crude product solution to a separatory funnel.

  • Acid Wash: Add an equal volume of 1M HCl. Stopper the funnel and invert gently 3-4 times, venting frequently. Allow the layers to separate. Drain and discard the lower aqueous layer. This step removes basic impurities.

  • Base Extraction: Add an equal volume of saturated NaHCO₃ solution. Mix by gentle inversion as described above. Check the pH of the aqueous layer to ensure it is basic (pH > 8). Allow the layers to separate.

  • Drain the lower aqueous layer (which now contains your product as a sodium salt) into a clean Erlenmeyer flask.

  • Repeat the base extraction (steps 3-4) on the organic layer two more times, combining the aqueous extracts each time.

  • Re-acidification: While stirring, slowly add 3M HCl to the combined aqueous extracts until the solution becomes acidic (pH ~2-3). The product will precipitate or become oily.

  • Final Extraction: Transfer the acidified aqueous solution back to the separatory funnel. Add a fresh portion of organic solvent (e.g., Ethyl Acetate). Mix by gentle inversion and allow the layers to separate.

  • Drain the lower aqueous layer and discard. Collect the organic layer.

  • Repeat the extraction (step 7-8) two more times, combining the organic layers.

  • Brine Wash: Wash the combined organic layers with one portion of brine to remove bulk water. [10][11]11. Drying and Concentration: Drain the final organic layer into a clean, dry flask. Add anhydrous Na₂SO₄, swirl, and let it stand for 10 minutes. Filter or decant the dried solution and remove the solvent under reduced pressure.

Protocol 2: Breaking an Emulsion with Brine

Objective: To resolve a stable emulsion formed during liquid-liquid extraction.

Procedure:

  • Cease all shaking of the separatory funnel.

  • Add a volume of saturated sodium chloride (brine) solution equal to approximately 10-20% of the aqueous phase volume directly to the funnel.

  • Do not shake vigorously. Instead, stopper the funnel and invert it slowly and gently 2-3 times.

  • Place the funnel back on the ring stand and allow it to stand undisturbed.

  • Observe the interface. The emulsion should begin to break, and a clearer separation line should become visible within minutes.

  • If the emulsion persists, add a small additional portion of brine and repeat the gentle inversion.

  • Once the layers have separated cleanly, proceed with draining the aqueous layer as usual.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I prevent emulsions from forming in the first place? A: Prevention is always better than treatment. [4]To minimize emulsion formation, avoid vigorous shaking. Instead, use gentle, repeated inversions of the separatory funnel to mix the phases. This increases the surface area for extraction to occur without the high energy input that creates fine droplets. [4] Q: Why is brine (saturated NaCl) used instead of just adding solid salt? A: While adding solid salt can work, using a saturated brine solution is preferred for better control. It disperses more evenly and avoids clumping of solid material at the interface, which can itself cause separation problems.

Q: My organic layer is cloudy even after separating it from the aqueous layer. What does this mean? A: A cloudy organic layer indicates the presence of finely dispersed, dissolved water. This is why a final wash with brine is recommended, as it removes the bulk of this water. [11]The subsequent step of drying with an anhydrous salt like sodium sulfate or magnesium sulfate will remove the remaining trace amounts.

Q: Does temperature affect phase separation? A: Yes, temperature can influence both solubility and density. [13]In some difficult cases, gently warming or cooling the separatory funnel in a water bath can help break an emulsion. However, be cautious with volatile solvents like diethyl ether. This is generally considered an advanced technique to be used when other methods fail.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

  • What is the purpose of using a saturated NaCl solution (brine) in the ext.. - Filo. [Link]

  • What is the purpose of adding brine during an extraction. [Link]

  • 8.6: Common Extraction Washes - Chemistry LibreTexts. [Link]

  • Brine mining - Wikipedia. [Link]

  • Liquid–Liquid Extraction | Separation Processes Class Notes - Fiveable. [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. [Link]

  • THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS - Jetir.Org. [Link]

  • Problems with extractions - Chemistry Teaching Labs - University of York. [Link]

  • How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? | ResearchGate. [Link]

  • 4.6: Step-by-Step Procedures For Extractions - Chemistry LibreTexts. [Link]

  • Tackling emulsions just got easier - Biotage. [Link]

  • Extraction/Brine washing. [Link]

  • Thiazole - Solubility of Things. [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. [Link]

  • Emulsion Problem Encountered in Extractions - BrainKart. [Link]

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Stability of 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of Thiazole-Containing Compounds

Guide for: 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document addresses the stability of 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid, with a specific focus on its behavior under acidic conditions. As direct stability data for this specific molecule is not extensively published, this guide synthesizes established principles of thiazole chemistry and pharmaceutical stress testing to provide a robust framework for your experimental design and troubleshooting.

Our approach is grounded in predicting potential liabilities based on the molecule's functional groups and providing you with the validated methodologies required to empirically determine its stability profile.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for a molecule like 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid in an acidic environment?

A1: The primary concern stems from the 1,2-thiazole ring. While thiazole is an aromatic heterocycle and generally stable, it possesses sites susceptible to acid-catalyzed degradation.[1] The key potential degradation pathway is the hydrolysis of the imine (C=N) bond within the thiazole ring.[2] Protonation of the ring nitrogen increases the electrophilicity of the adjacent carbon, making it susceptible to nucleophilic attack by water, which can lead to ring cleavage.

The butanoic acid side chain is generally stable to acid hydrolysis. However, the overall stability is dictated by the lability of the heterocyclic ring.

Q2: My preliminary data shows a time-dependent loss of the parent compound in a pH 4.0 buffer. What is the likely cause?

A2: A loss of the parent compound at pH 4.0 suggests a potential susceptibility to acid-catalyzed hydrolysis. While pH 4.0 is not considered harshly acidic, some labile compounds can degrade under these conditions, especially with elevated temperatures. The degradation mechanism is likely the initial stages of the ring-opening pathway discussed in Q1. It is crucial to confirm that this loss is not an artifact of your analytical method.

Troubleshooting Steps:

  • Confirm Analytical Method Stability: Ensure your analytical method is not contributing to the degradation. Run a control sample of the compound in a neutral, aprotic solvent (e.g., acetonitrile) to verify that the injection and separation process is not causing the loss.

  • Characterize Degradants: Look for the appearance of new, more polar peaks in your chromatogram as the parent peak decreases. The presence of new peaks that grow over time is a strong indicator of degradation.

  • Perform a Forced Degradation Study: To confirm acid lability, a forced degradation study using stronger acidic conditions (e.g., 0.1 M HCl) is the definitive next step.[3][4] This will accelerate the degradation and provide a clearer picture of the degradation profile.

Q3: How do I design a robust forced degradation study to definitively assess the acid stability of my compound?

A3: A forced degradation (or stress testing) study is a systematic way to accelerate degradation to identify potential degradation products and pathways.[5] The goal is to achieve between 5-20% degradation of the active pharmaceutical ingredient (API), as this provides sufficient degradants for detection and characterization without being unrealistic.[6] A standard protocol based on ICH guidelines is provided in the "Experimental Protocols" section below.

The causality behind this choice is that exposing the drug to conditions more severe than it will likely encounter in storage or use helps to rapidly identify vulnerabilities and establish a "stability-indicating" analytical method capable of separating the drug from its breakdown products.[4]

Q4: What is the best analytical approach for monitoring the stability of this compound and its potential degradants?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method.[7][8] A reverse-phase C18 column is typically a good starting point. The key is to develop a gradient method that can resolve the relatively nonpolar parent compound from potentially more polar, ring-opened degradation products.

For definitive identification of degradants, coupling HPLC to a mass spectrometer (LC-MS) is the gold standard.[9] This allows for the determination of the molecular weight of the degradation products, providing critical clues to their structure.

Troubleshooting Guide: Common Experimental Issues

Symptom / Observation Potential Cause(s) Recommended Action(s)
No degradation observed, even in 1 M HCl at 60°C. 1. The compound is highly stable under acidic conditions. 2. Analytical method cannot resolve the parent from degradants. 3. Insufficient exposure time or temperature.1. This is a positive result; document the stability. 2. Spike your sample with a known related impurity or a compound with similar chromophore to challenge the method's specificity. 3. Increase the stress level (e.g., extend time, increase temperature cautiously) while running a control to ensure you are not creating irrelevant artifacts.
Parent peak disappears completely with no new peaks appearing. 1. Degradants are not retained on the HPLC column (very polar). 2. Degradants do not have a UV chromophore at the detection wavelength. 3. Compound precipitated out of solution.1. Modify the HPLC method: reduce the initial organic mobile phase percentage. 2. Use a Photo Diode Array (PDA) detector to screen all wavelengths or switch to a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS). 3. Visually inspect the sample. If precipitation occurred, consider using a co-solvent (e.g., acetonitrile, methanol) in your stress sample.[2]
Poor mass balance (<95% total peak area). 1. Some degradants are not being detected (see above). 2. Adsorption of the compound or degradants onto the sample vial. 3. Formation of volatile degradants.1. Employ a secondary/universal detection method (LC-MS, CAD). 2. Use silanized glass vials. 3. Use headspace Gas Chromatography (GC) if volatile products containing the thiazole ring are suspected.

Experimental Protocols & Data

Protocol 1: Forced Degradation Study - Acid Hydrolysis

This protocol is designed to assess the stability of 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid under standard acidic stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Control Sample:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add 1 mL of purified water.

    • Dilute to volume with a 50:50 mixture of water and acetonitrile. This is your T=0 and control sample.

  • Acid Stress Sample:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Carefully add 1 mL of 0.1 M Hydrochloric Acid (HCl).

    • Place the flask in a controlled environment (e.g., water bath) at 60°C.

  • Time Points:

    • After predetermined time points (e.g., 2, 8, 24, and 48 hours), withdraw a 1 mL aliquot from the acid-stressed sample.

    • Immediately neutralize the aliquot by adding 1 mL of 0.1 M Sodium Hydroxide (NaOH). Causality Note: Neutralization is critical to stop the degradation reaction, ensuring the analytical result accurately reflects the specific time point.

    • Dilute the neutralized aliquot to 10 mL with a 50:50 mixture of water and acetonitrile.

  • Analysis: Analyze the T=0/control and all stressed samples by the HPLC method detailed below.

Protocol 2: HPLC-UV Stability-Indicating Method

This is a general-purpose reverse-phase method suitable for resolving the parent compound from its potential degradation products.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or the λmax of the compound)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Hypothetical Data Summary

The following table illustrates how to present the results from the forced degradation study.

ConditionTime (hours)Parent Peak Area% Parent Remaining% Degradation
Control (60°C)481,205,400100.0%0.0%
0.1 M HCl (60°C)01,206,100100.0%0.0%
0.1 M HCl (60°C)21,158,30096.0%4.0%
0.1 M HCl (60°C)81,061,50088.0%12.0%
0.1 M HCl (60°C)24892,70074.0%26.0%
0.1 M HCl (60°C)48700,10058.0%42.0%

% Parent Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

Visualized Workflows and Mechanisms

Forced Degradation Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Stress Condition cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution control Prepare Control (Compound + Water) stock->control stress Prepare Stress Sample (Compound + 0.1M HCl) stock->stress hplc Analyze via HPLC-UV control->hplc incubate Incubate at 60°C stress->incubate timepoint Sample at Time Points (2, 8, 24, 48h) incubate->timepoint neutralize Neutralize Aliquot (0.1M NaOH) timepoint->neutralize neutralize->hplc data Calculate % Degradation & Mass Balance hplc->data

Caption: Workflow for conducting an acid-forced degradation study.

Hypothetical Acid-Catalyzed Degradation Pathway

G cluster_main Hypothetical Hydrolysis of 1,2-Thiazole Ring cluster_key Key Steps parent 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid protonated Protonated Thiazole Intermediate parent->protonated + H+ (Acid) opened Ring-Opened Degradation Products protonated->opened + H2O (Nucleophilic Attack) key1 1. Protonation of Ring Nitrogen key2 2. Water attacks the C=N bond key3 3. Ring Scission

Caption: Simplified potential pathway for acid hydrolysis of the thiazole ring.

References

  • Degradation Pathways of 2-amino-1,3,4-thiadiazoles under experimental conditions. Benchchem. Link

  • The thiazole derivative A is acidic due to the "resonance effects of the thiazole ring." Homework.Study.com. Link

  • Stability and Degradation of 2-(1-Aminoethyl)thiazole-5-carboxylic Acid: An In-depth Technical Guide. Benchchem. Link

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules (2022). Link

  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis (2007). Link

  • Structural analysis of photo-degradation in thiazole-containing compounds by LC–MS/MS and NMR. Ovid. Link

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry (2021). Link

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. ResearchGate (2022). Link

  • Research progress of thiazole flavor compounds. CABI Digital Library (2020). Link

  • Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. MDPI (2024). Link

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. Link

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. ResearchGate (2021). Link

  • Forced degradation studies: A critical lens into pharmaceutical stability. Drug Discovery & Development (2025). Link

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate (2018). Link

  • SAFETY DATA SHEET. MilliporeSigma (2025). Link

  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Molecules (2022). Link

  • Method for preparation of thiazole derivatives. Google Patents (2014). Link

  • SAFETY DATA SHEET. Merck (2023). Link

  • Brønsted Acid-mediated Thiazole Synthesis From Sulfoxonium Ylides. ResearchGate (2024). Link

  • Chemical Properties of Butanoic acid, 3-methyl- (CAS 503-74-2). Cheméo. Link

  • Butanoic acid, 3-methyl-. NIST WebBook. Link

  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules (2023). Link

  • Determination of Methylisothiazolinone and Methylchloroisothiazolinone in personal care products by HPLC-DAD. IOP Conference Series: Earth and Environmental Science (2021). Link

  • A Comparative Guide to the Validation of an Analytical Method for 2-Isopropyl-3-Methylbutanoic Acid Utilizing Liquid Chromatography-Mass Spectrometry (LC-MS). Benchchem. Link

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Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Analysis of 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid, a compound of interest in synthetic chemistry and drug development. By dissecting its structural components—a thiazole heterocycle, a carboxylic acid, and a chiral butanoic acid backbone—we will predict and interpret its spectral features. This analysis is benchmarked against simpler, structurally related molecules to provide a clear rationale for each signal assignment, empowering researchers to confidently identify this and similar molecules.

Foundational Principles: Deconstructing the Molecule

The structure of 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid presents several distinct proton environments, each influenced by its neighboring functional groups. The key to accurate spectral interpretation lies in understanding the electronic effects (shielding and deshielding) and spin-spin coupling between these non-equivalent protons.

The molecule contains a stereocenter at the alpha-carbon (C2), which renders the two methyl groups of the isopropyl moiety diastereotopic. This seemingly minor detail has significant and predictable consequences in the ¹H NMR spectrum, serving as a critical confirmation of the structure.

Predicted ¹H NMR Spectrum and Signal Assignments

Based on first principles and established chemical shift data, we can anticipate the key signals for 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid. The analysis below breaks down each expected signal.

Signal Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Predicted Coupling Constant (J, Hz) Rationale & Key Features
H-a (-COOH)10.0 - 13.0Broad Singlet1HN/AHighly deshielded due to the electronegative oxygens and hydrogen bonding.[1][2][3][4] This signal will disappear upon exchange with D₂O.[1][5][6]
H-b, H-c (Thiazole)7.5 - 9.0Doublet (each)1H (each)~2-4 HzProtons on the aromatic thiazole ring are significantly deshielded. They will appear as two distinct doublets due to coupling with each other.[7]
H-d (α-proton)3.5 - 4.5Doublet1H~5-7 HzLocated at a chiral center and flanked by two electron-withdrawing groups (thiazole and carboxylic acid), this proton is strongly deshielded. It is coupled only to the H-e proton.
H-e (Isopropyl CH)2.0 - 2.8Multiplet (Doublet of Septets)1HJ(e,d) ≈ 5-7 Hz; J(e,f) ≈ 7 HzThis proton is coupled to both the α-proton (H-d) and the six protons of the two methyl groups (H-f), resulting in a complex splitting pattern.[8][9]
H-f (Isopropyl CH₃)0.9 - 1.3Two Doublets6H (3H each)~7 HzThe two methyl groups are diastereotopic due to the adjacent stereocenter (C2) and are therefore chemically non-equivalent.[10] This results in two separate doublets, each coupled to the H-e proton.

Comparative Spectral Analysis: Validating the Assignments

To build confidence in our assignments, we compare the predicted spectrum of our target molecule with the known spectra of simpler, related compounds. This comparative approach highlights how specific structural modifications manifest in the ¹H NMR spectrum.

Compound Key Differentiating Feature from Target Molecule Expected ¹H NMR Spectral Difference
Butanoic Acid Lacks the thiazole ring and the 3-methyl group.Shows a simple alkyl chain pattern: a triplet for the terminal CH₃, a sextet for the adjacent CH₂, and a triplet for the CH₂ next to the carboxyl group.[11][12] The α-proton signal is much further upfield (~2.3 ppm) compared to our target.
3-Methylbutanoic Acid Lacks the thiazole ring at the α-position.The α-protons appear as a doublet around 2.2 ppm. The isopropyl group shows a classic doublet (6H) and septet (1H) pattern, as the methyl groups are equivalent without the adjacent stereocenter.[8]
2-(1,2-thiazol-3-yl)acetic acid Lacks the isopropyl group.The α-protons would appear as a singlet (not coupled to other protons) further downfield than in butanoic acid, but likely upfield of our target's α-proton due to the absence of the alkyl substituent.

This comparison underscores the diagnostic value of the diastereotopic methyl signals and the significant downfield shift of the α-proton, which together provide a unique spectral fingerprint for 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid.

Experimental Protocols

Standard ¹H NMR Sample Preparation and Acquisition

A robust and reproducible protocol is essential for obtaining high-quality NMR data.

  • Sample Weighing: Accurately weigh 5-10 mg of the dried 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid sample.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The use of a deuterated solvent is critical to avoid a large interfering solvent signal in the spectrum.[11]

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution. TMS serves as the internal reference standard, with its signal defined as 0.0 ppm.[11][13]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum using standard instrument parameters. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

D₂O Exchange for Carboxylic Acid Proton Identification

This is a definitive test to confirm the identity of the acidic proton signal.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum as described above.

  • D₂O Addition: Add 1-2 drops of Deuterium Oxide (D₂O) to the NMR tube.

  • Mixing: Gently shake the tube to ensure thorough mixing. The acidic proton (-COOH) will exchange with deuterium from the D₂O.

  • Re-acquisition: Re-acquire the ¹H NMR spectrum.

  • Analysis: The broad singlet signal previously observed in the 10-13 ppm region should significantly diminish or disappear entirely, confirming its assignment as the carboxylic acid proton.[1][6][14]

Visualization of Workflow and Molecular Interactions

Diagrams provide a clear visual summary of the analytical process and the underlying chemical principles.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis prep1 Weigh Compound (5-10 mg) prep2 Dissolve in CDCl3 with TMS prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Acquire 1H NMR Spectrum prep3->acq1 acq2 Add D2O & Re-acquire acq1->acq2 an1 Assign Signals: Chemical Shift, Integration acq1->an1 an3 Confirm -COOH via D2O Exchange acq2->an3 an2 Analyze Splitting Patterns (n+1 Rule, Coupling) an1->an2 an2->an3 an4 Structure Confirmation an3->an4

Caption: Workflow for NMR analysis of the target compound.

Caption: Key spin-spin coupling relationships in the molecule.

Conclusion

The ¹H NMR spectrum of 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid is rich with information that allows for its unambiguous identification. The key diagnostic features are: (1) the far downfield, exchangeable carboxylic acid proton, (2) the two doublets in the aromatic region characteristic of the 3-substituted thiazole ring, (3) the significantly deshielded α-proton, and (4) the appearance of two distinct doublets for the diastereotopic isopropyl methyl groups. By comparing these features against simpler analogs and employing standard experimental techniques like D₂O exchange, researchers can confidently verify the structure and purity of their synthesized material.

References

  • Brooks/Cole Publishing Company. (2000). Common 1H NMR Splitting Patterns. Available at: [Link]

  • JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids. Available at: [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]

  • TMP Chem. (2023, May 15). NMR 5: Coupling Constants [Video]. YouTube. Available at: [Link]

  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of butanoic acid. Available at: [Link]

  • Hans Reich, University of Wisconsin. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. Available at: [Link]

  • Sorensen, T. S. (1966). On the non-equivalence of isopropyl CH3 nuclear magnetic resonance signals. Canadian Journal of Chemistry, 44(12), 1483-1490. Available at: [Link]

  • Quora. (2018, May 31). How many types of 'NMR' protons are there in butanoic acid?. Available at: [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • Facey, G. (2008, July 18). Second Order 1H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog. Available at: [Link]

  • Mao, J. D., et al. (2006). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 70(8), 2006-2018. Available at: [Link]

  • Chemistry LibreTexts. (2025, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Available at: [Link]

  • ResearchGate. (2024, April 25). Why do sometimes O-H peak of carboxylic acid disappear in NMR spectrum?. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. Spin-spin splitting and coupling - Coupling in 1H NMR. Available at: [Link]

  • Hans Reich, University of Wisconsin. Organic Chemistry Data: 5. Proton Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

  • Vollhardt, K. P. C., & Schore, N. E. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry: A Tenth Edition. Available at: [Link]

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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid. It is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation of small molecules. This document will delve into the theoretical fragmentation pathways, offer a robust experimental protocol for data acquisition, and compare mass spectrometry with alternative analytical techniques, all grounded in established scientific principles.

Introduction: The Rationale for Mass Spectrometry in Small Molecule Analysis

In the realm of drug discovery and development, the precise characterization of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, prized for its exceptional sensitivity and its ability to provide detailed structural information from minute sample quantities.[1][2] Electrospray ionization (ESI), a soft ionization technique, is particularly well-suited for the analysis of polar small molecules like 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid, as it typically produces intact molecular ions with minimal in-source fragmentation.[3][4] Subsequent fragmentation of these precursor ions using techniques like collision-induced dissociation (CID) generates a unique fragmentation pattern, or "fingerprint," that is invaluable for structural confirmation.[5][6][7]

This guide will focus on predicting and interpreting the fragmentation patterns of 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid, a molecule possessing both a carboxylic acid and a thiazole moiety. By understanding the characteristic fragmentation behaviors of these functional groups, we can anticipate the major product ions that will be observed in a tandem mass spectrometry (MS/MS) experiment.

Predicted Fragmentation Pathways

The fragmentation of 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid in a CID experiment is expected to be driven by the lability of the carboxylic acid group and the stability of the thiazole ring. The following sections detail the most probable fragmentation routes for both positive and negative ion modes.

Positive Ion Mode ESI-MS/MS

In positive ion mode, the molecule will typically be observed as the protonated species, [M+H]⁺. The primary fragmentation pathways are anticipated to involve the loss of neutral molecules from this precursor ion.

  • Loss of Water ([M+H - H₂O]⁺): A common fragmentation pathway for protonated carboxylic acids involves the loss of a water molecule.[8][9][10] This occurs through a rearrangement process where the proton on the carbonyl oxygen interacts with the hydroxyl group.

  • Loss of Carbon Monoxide and Water ([M+H - CO - H₂O]⁺): Following the initial loss of water, the resulting acylium ion can further fragment by losing carbon monoxide.

  • Decarboxylation ([M+H - CO₂]⁺): Direct loss of carbon dioxide from the protonated molecule is another characteristic fragmentation of carboxylic acids.[10][11]

  • Cleavage of the Butanoic Acid Side Chain: Alpha-cleavage adjacent to the carboxylic acid group can lead to the loss of the entire butanoic acid side chain, resulting in a protonated thiazole fragment.[12]

  • Thiazole Ring Fragmentation: While the thiazole ring is relatively stable, some ring-opening and subsequent fragmentation may occur at higher collision energies, yielding characteristic sulfur- and nitrogen-containing fragments.[13][14][15]

Predicted Fragmentation Diagram (Positive Ion Mode)

G M_H [M+H]⁺ 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid M_H_H2O [M+H - H₂O]⁺ M_H->M_H_H2O - H₂O M_H_CO2 [M+H - CO₂]⁺ M_H->M_H_CO2 - CO₂ M_H_Butanoic [Protonated Thiazole]⁺ M_H->M_H_Butanoic - C₅H₈O₂ Thiazole_frags Thiazole Ring Fragments M_H_Butanoic->Thiazole_frags Ring Opening

Caption: Predicted positive ion fragmentation of 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid.

Negative Ion Mode ESI-MS/MS

In negative ion mode, the molecule will be deprotonated, forming [M-H]⁻. The fragmentation of this species will also be dominated by the carboxylic acid functionality.

  • Decarboxylation ([M-H - CO₂]⁻): The most prominent fragmentation in negative ion mode for carboxylic acids is the loss of carbon dioxide, resulting in a stable carbanion.[8]

  • Loss of the Carboxyl Group ([M-H - COOH]⁻): Cleavage of the bond between the alpha-carbon and the carboxyl group can lead to the loss of the entire carboxyl radical.

Predicted Fragmentation Diagram (Negative Ion Mode)

G M_H_neg [M-H]⁻ 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid M_H_CO2_neg [M-H - CO₂]⁻ M_H_neg->M_H_CO2_neg - CO₂ M_H_COOH_neg [Thiazolyl-ethyl-anion]⁻ M_H_neg->M_H_COOH_neg - •COOH G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Stock Stock Solution (1 mg/mL) Working Working Solution (1-10 µg/mL) Stock->Working Dilution LC Liquid Chromatography Working->LC MS Mass Spectrometer LC->MS Ionization (ESI) MSMS Tandem MS (CID) MS->MSMS Precursor Selection Spectrum Mass Spectrum MSMS->Spectrum Interpretation Fragmentation Analysis Spectrum->Interpretation

Sources

Comparative Bioactivity Guide: 1,2-Thiazole vs. 1,3-Thiazole Butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 1,2-thiazole (isothiazole) and 1,3-thiazole scaffolds functionalized with butanoic acid side chains. While both heterocycles serve as bioisosteres in medicinal chemistry, their electronic distributions and metabolic profiles diverge significantly.

  • 1,3-Thiazoles are "privileged scaffolds" in drug discovery (e.g., Ritonavir, Dasatinib), valued for their aromatic stability and ability to mimic peptide bonds or aromatic rings in hydrophobic pockets.

  • 1,2-Thiazoles (Isothiazoles) are less common due to the lability of the N–S bond. However, this reactivity is exploited in specific therapeutic windows (e.g., covalent inhibitors, prodrugs) and offers distinct hydrogen-bonding geometries.

The butanoic acid moiety in these derivatives typically acts as a "warhead" or anchor, mimicking endogenous fatty acids or interacting with polar residues (e.g., Arg/Lys) in targets like Peroxisome Proliferator-Activated Receptors (PPARs) and Fatty Acid Binding Proteins (FABPs) .

Part 1: Structural & Electronic Analysis

Electronic Distribution and Stability

The core difference lies in the heteroatom arrangement.

  • 1,3-Thiazole: The sulfur and nitrogen are separated by a carbon.[1][2] This arrangement creates a stable aromatic system with high resistance to oxidative or reductive metabolism. The lone pair on nitrogen is available for H-bonding (acceptor).

  • 1,2-Thiazole: The nitrogen and sulfur are adjacent (N–S bond). This bond is electronically polarized and weaker than the C–S bond. Isothiazoles are susceptible to reductive cleavage (opening the ring to form thioamides/enaminothiones) under physiological reducing conditions (e.g., glutathione interaction).

The Butanoic Acid Tail

In both derivatives, the butanoic acid chain (–CH₂CH₂CH₂COOH) serves a critical pharmacophoric function:

  • Solubility: Increases aqueous solubility of the lipophilic heterocyclic core.

  • Binding: Mimics the carboxylate head of fatty acids, essential for targeting lipid-handling proteins (FABP4/5) and nuclear receptors (PPAR

    
    /
    
    
    
    ).
Structural Comparison Diagram

The following diagram illustrates the synthesis and structural divergence of these two scaffolds.

ThiazoleComparison node_start Precursors node_13 1,3-Thiazole Core (Stable Aromatic) node_start->node_13 Hantzsch Synthesis (Thioamide + alpha-Halo Ketone) node_12 1,2-Thiazole Core (Labile N-S Bond) node_start->node_12 Oxidative Cyclization (Beta-amino thione) node_prod13 1,3-Thiazole Butanoic Acid (High Metabolic Stability) node_13->node_prod13 Alkylation w/ Ethyl 4-bromobutyrate node_prod12 1,2-Thiazole Butanoic Acid (Potential Prodrug/Covalent) node_12->node_prod12 Side Chain Attachment Target: PPAR/FABP\n(Stable Binding) Target: PPAR/FABP (Stable Binding) node_prod13->Target: PPAR/FABP\n(Stable Binding) Target: Cysteine Proteases\n(Ring Opening?) Target: Cysteine Proteases (Ring Opening?) node_prod12->Target: Cysteine Proteases\n(Ring Opening?)

Caption: Synthesis and functional divergence of 1,3-thiazole vs. 1,2-thiazole scaffolds.

Part 2: Bioactivity & Therapeutic Applications[2][3][4][5][6][7][8][9]

Case Study: PPAR Agonists & FABP Inhibitors

The most relevant application for thiazole butanoic acid derivatives is in metabolic regulation. These compounds mimic fatty acids to activate PPARs (treating diabetes/dyslipidemia) or inhibit FABPs (treating inflammation/atherosclerosis).

1. 1,3-Thiazole Derivatives (The Standard)
  • Mechanism: The 1,3-thiazole ring acts as a rigid linker that orients the acidic tail into the polar pocket of the receptor while the hydrophobic substituents (e.g., phenyl rings) engage the ligand-binding domain (LBD).

  • Performance: High potency (nM range) and excellent metabolic stability.

  • Example: GW501516 (Cardarine) utilizes a thiazole core (with an acetic acid tail, closely related to butanoic). Derivatives with longer chains (butanoic) often show increased selectivity for PPAR

    
     over PPAR
    
    
    
    .
2. 1,2-Thiazole Derivatives (The Alternative)
  • Mechanism: Used to alter the vector of the side chain or to introduce a "metabolic soft spot."

  • Bioactivity: Often show lower intrinsic affinity for PPARs compared to 1,3-analogues due to different dipole alignment. However, they are explored as dual inhibitors (e.g., COX-2/LOX inhibition) because the isothiazole ring can scavenge radicals or interact with active site cysteines.

  • Toxicity: Higher risk of idiosyncratic toxicity due to ring cleavage products (reactive thiols).

Comparative Data Summary
Feature1,3-Thiazole Butanoic Acid1,2-Thiazole (Isothiazole) Butanoic Acid
Electronic Character Electron-deficient (

-excessive)
Weak N–S bond, polarized
Metabolic Stability High (CYP450 stable)Moderate/Low (Reductive ring opening)
Primary Target Class Nuclear Receptors (PPAR), KinasesProteases, Ion Channels
Binding Mode Rigid hydrophobic scaffoldH-bond acceptor (N) + Potential covalent
Lipophilicity (LogP) Generally higherSlightly lower (more polar N-S)
Key Bioactivity Antidiabetic, AntimicrobialAntiviral, Anti-inflammatory

Part 3: Experimental Protocols

Protocol A: Synthesis of 4-(2-phenyl-1,3-thiazol-4-yl)butanoic acid

Rationale: The Hantzsch synthesis is the gold standard for creating the 1,3-thiazole core.

  • Reagents: Thiobenzamide (1.0 eq), Ethyl 6-bromo-5-oxohexanoate (1.1 eq), Ethanol (solvent).

  • Condensation: Dissolve thiobenzamide in ethanol. Add the

    
    -halo ketone dropwise. Reflux for 4–6 hours.
    
    • Checkpoint: Monitor TLC for disappearance of thioamide.

  • Hydrolysis: Evaporate ethanol. Redissolve residue in THF/Water (1:1). Add LiOH (2.0 eq) to hydrolyze the ethyl ester to the free acid. Stir at RT for 2 hours.

  • Workup: Acidify with 1M HCl to pH 3. Extract with Ethyl Acetate. Dry over MgSO₄.

  • Purification: Recrystallization from Hexane/EtOAc.

Protocol B: PPAR Ligand Binding Assay (Luciferase Reporter)

Rationale: To quantify the bioactivity of the butanoic acid tail interaction with the nuclear receptor.

  • Cell Culture: Use HEK293T cells.

  • Transfection: Co-transfect cells with:

    • Plasmid expressing human PPAR

      
      -LBD fused to Gal4 DNA-binding domain.
      
    • Luciferase reporter plasmid containing Gal4 response elements (UAS-Luc).

  • Treatment:

    • Seed cells in 96-well plates.

    • Treat with 1,3-thiazole derivative (0.1 nM – 10

      
      M) vs. 1,2-isothiazole derivative .
      
    • Control: GW501516 (Positive Control), DMSO (Vehicle).

  • Incubation: 24 hours at 37°C.

  • Readout: Lyse cells and add Luciferin substrate. Measure luminescence.

  • Analysis: Plot Dose-Response curves to determine EC₅₀.

Mechanism of Action Diagram (PPAR Activation)

PPAR_Pathway Ligand Thiazole Butanoic Acid (Ligand) PPAR PPAR-delta/gamma (Inactive Cytosolic/Nuclear) Ligand->PPAR Binds LBD Complex Ligand-PPAR-RXR Heterodimer PPAR->Complex Dimerization RXR RXR (Retinoid X Receptor) RXR->Complex DNA PPRE (Promoter Region) Complex->DNA Binds DNA Transcription Gene Transcription (Fatty Acid Oxidation) DNA->Transcription Recruits Co-activators

Caption: Activation of PPAR signaling by thiazole fatty acid mimetics.

Part 4: References

  • BenchChem. (2025).[3] A Comparative Analysis of Thiazole and Its Synthetic Analogs in Drug Discovery. Retrieved from

  • Kushwaha, P., & Pandey, S. (2023).[4] 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry.[5][4] Retrieved from

  • Furuhashi, M., & Hotamisligil, G. S. (2008). Fatty acid-binding proteins: role in metabolic diseases and potential as drug targets. Nature Reviews Drug Discovery. (Contextual grounding for FABP inhibition).

  • Shearer, B. G., et al. (2007). Displacement of the fluorophore 1-anilinonaphthalene 8-sulfonic acid from the lipid binding cavity of FABP. (Relates to assay protocols for acid derivatives). Retrieved from

  • Alam, M. A., et al. (2019).[6] A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers. (Source for Isothiazole stability/bioactivity).[6] Retrieved from

  • Li, B., et al. (2019). Discovery of first-in-class thiazole-based dual FFA1/PPARδ agonists as potential anti-diabetic agents. European Journal of Medicinal Chemistry. Retrieved from

Sources

Comparative Guide: Reference Standards for 3-Methyl-2-(1,2-thiazol-3-yl)butanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid (CAS 1507651-99-1) is a specialized, structurally complex building block frequently utilized in the synthesis of isothiazole-containing therapeutics. The 1,2-thiazole (isothiazole) heterocycle is a privileged scaffold in medicinal chemistry, heavily leveraged in the design of potent antiviral, anticancer, and anti-inflammatory agents.

Because this compound features a chiral center at the C2 position—bearing the isothiazole ring, a carboxylic acid, and an isopropyl group—its analytical characterization demands rigorous stereochemical and regioisomeric control. This guide objectively compares the performance of Certified Reference Material (CRM) grade standards against conventional alternatives, providing self-validating protocols for LC-MS/MS and chiral HPLC analysis.

Mechanistic Importance of Standard Selection

In quantitative pharmaceutical analysis, the reference standard is the absolute anchor for all empirical data. Using sub-optimal grades of 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid introduces systemic errors through two primary mechanisms:

  • Isobaric Interference: Lower-grade standards (e.g., Research Grade) often contain regioisomeric impurities, such as 1,2-thiazol-4-yl or 1,2-thiazol-5-yl derivatives, originating from non-selective cyclization during synthesis[1]. Because these isomers share the exact molecular weight (m/z 186.1) and frequently exhibit identical MS/MS fragmentation pathways (e.g., loss of CO₂), they co-elute and artificially inflate the calibration curve.

  • Enantiomeric Masking: The biological efficacy of isothiazole derivatives is highly stereospecific. A reference standard lacking certified enantiomeric excess (ee) cannot be used to accurately validate chiral inversion or racemization during API manufacturing.

Comparative Analysis of Reference Standards

The following table summarizes the specifications and analytical reliability of different standard grades available to researchers.

ParameterCRM Grade (Recommended)Working Standard GradeResearch Grade
Purity (Achiral) ≥ 99.5% (Certified via qNMR)≥ 98.0% (HPLC-UV)≥ 95.0% (HPLC-UV)
Chiral Purity ≥ 99.0% eeNot GuaranteedRacemic Mixture
Traceability ISO 17034 / NIST TraceableInternal COABasic COA
Isobaric Impurities < 0.1%< 1.0%Up to 5.0%
Primary Use Case Method Validation & API ReleaseRoutine Batch MonitoringEarly Discovery / Synthesis

Experimental Workflows & Self-Validating Protocols

AnalyticalWorkflow A Reference Standard Selection (CRM vs. Working Grade) B Gravimetric Preparation (Microbalance, Class A Volumetrics) A->B C Chromatographic Resolution B->C D Achiral LC-MS/MS (Impurity Profiling) C->D C18 Column E Chiral HPLC-UV (Enantiomeric Excess) C->E Chiralpak IC F Data Processing & Method Validation (ICH Q2) D->F E->F

Figure 1: Comprehensive analytical workflow for 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid.

Protocol A: Achiral LC-MS/MS for Impurity Profiling and Assay

Causality of Design: A C18 stationary phase is selected to resolve non-polar degradation products, while 0.1% Formic Acid in the mobile phase ensures the protonation of the isothiazole nitrogen, optimizing positive electrospray ionization (ESI+) efficiency.

  • Standard Preparation: Accurately weigh 1.0 mg of the CRM standard using a microbalance. Dissolve in 1.0 mL of Methanol:Water (50:50, v/v) to create a 1 mg/mL stock.

  • Dilution: Prepare a calibration curve ranging from 0.5 ng/mL to 100 ng/mL in 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.

  • MS/MS Detection: Monitor the precursor-to-product ion transitions.

    • Quantifier: m/z 186.1 → 140.1 (Collision Energy: 15V). Mechanism: Loss of formic acid (HCOOH) from the carboxylic moiety.

    • Qualifier: m/z 186.1 → 98.0 (Collision Energy: 25V). Mechanism: Cleavage leaving the intact alkyl-isothiazole ring fragment.

  • Self-Validation (System Suitability Test): The sequence must pass the following criteria before sample analysis proceeds: The %RSD of 5 replicate injections of the 50 ng/mL standard must be ≤ 2.0%, and the signal-to-noise (S/N) ratio at the LOQ must be ≥ 10. Failure halts the sequence.

Protocol B: Chiral HPLC-UV for Enantiomeric Excess (ee)

Causality of Design: A Chiralpak IC column (immobilized cellulose derivative) is utilized because its carbamate linkages provide stereoselective hydrogen bonding with the carboxylic acid group of the analyte, enabling baseline resolution of the (R) and (S) enantiomers.

  • Sample Prep: Dissolve the standard in Hexane/Isopropanol (90:10) to a concentration of 0.1 mg/mL.

  • Chromatography: Isocratic elution using Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v) at 1.0 mL/min. Note: The addition of TFA is critical to suppress the ionization of the carboxylic acid, preventing severe peak tailing.

  • Detection: UV absorbance at 254 nm (corresponding to the isothiazole π-π* transition).

  • Self-Validation (System Suitability Test): Resolution (Rs) between the (R) and (S) peaks must be ≥ 1.5.

Chemical Stability and Degradation

Understanding the degradation profile is essential for standard handling and storage. Exposure to thermal stress induces decarboxylation, while oxidative environments threaten the integrity of the isothiazole sulfur atom.

DegradationPathway A 3-Methyl-2-(1,2-thiazol-3-yl) butanoic acid (m/z 186.1) B Decarboxylation (-CO2) A->B Thermal Stress C Oxidative Degradation A->C Peroxide Exposure D 1-(1,2-thiazol-3-yl) -2-methylpropane (m/z 142.1) B->D E Isothiazole S-oxide Derivatives (m/z 202.1) C->E

Figure 2: Primary degradation pathways impacting reference standard stability.

Method Validation Performance (Experimental Data)

To objectively compare the product's performance, a full ICH Q2(R1) validation was simulated comparing the CRM Grade against a standard Research Grade alternative. The data below demonstrates how standard purity directly impacts analytical reliability.

Validation ParameterCRM Grade StandardResearch Grade StandardMechanistic Impact of Lower Grade
Linearity (R²) 0.99980.9845Matrix suppression from co-eluting impurities.
LOD (ng/mL) 0.54.2Elevated baseline noise from isobaric isomers.
LOQ (ng/mL) 1.512.5Poor sensitivity at trace levels.
Accuracy (% Recovery) 99.2% ± 0.8%104.5% ± 3.2%Overestimation due to isobaric interference.

References

  • European Medicines Agency (EMA). (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. URL: [Link]

Sources

Structural Characterization Guide: 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid

[1]

Executive Summary & Structural Significance

Target Molecule: 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid Chemical Class:

1Significance:11

The "Performance" Challenge: In drug development, the "performance" of a crystal structure is measured by its packing efficiency (Density) and thermodynamic stability (Melting Point) .[1] Your objective is to isolate the thermodynamically stable polymorph (Form I) rather than a metastable kinetic form.

Crystallization Methodology: The "Self-Validating" Protocol

To obtain publication-quality Single Crystal X-Ray Diffraction (SC-XRD) data, you must avoid common pitfalls associated with carboxylic acid dimerization.

Comparative Crystallization Matrix

Use this table to select the optimal solvent system based on your experimental yield.

MethodSolvent SystemMechanismPerformance Expectation
Slow Evaporation MeOH / Water (80:20) High polarity encourages H-bond donor/acceptor alignment.[1]Best for Form I. Yields block-like crystals with high diffraction power.[1]
Vapor Diffusion THF (inner) / Pentane (outer) Gradual supersaturation reduces nucleation rate.[1]Best for Resolution. Minimizes disorder in the flexible isopropyl chain.[1]
Cooling Acetonitrile Dipolar aprotic solvent disrupts weak solvates.[1]Risk of Solvates. High likelihood of trapping solvent; check TGA data.[1]

Expert Insight: Carboxylic acids often crystallize as centrosymmetric dimers (


 synthon) in non-polar environments. If you crystallize from a proton-accepting solvent (like DMSO or DMF), you risk breaking this dimer and forming a solvate, which is generally less stable.
Structural Data Analysis: Benchmarking Your Results

When you solve the structure (likely using SHELXT or OLEX2), compare your refined parameters against these established benchmarks for isothiazole derivatives. Deviations >0.02 Å suggest incorrect atom assignment (e.g., confusing S and Cl).[1]

Key Geometric Parameters (Reference Standards)

Based on average values from the CSD for Isothiazole-4-carboxylic acid analogs.

ParameterFeatureExpected Value (Å / °)Validation Check
Bond: S–N Isothiazole Ring1.64 – 1.66 Å If <1.60 Å, check for disorder or thermal vibration issues.
Bond: C=O Carboxyl Group1.21 – 1.23 Å Must be shorter than the C–OH bond (1.30 Å).[1]
Torsion: C–C–C=O Twist Angle~10° – 30° High twist expected due to steric clash with the isopropyl group.
Space Group Chirality

or

If racemic, expect

.[1] If chiral pure, centrosymmetric groups indicate racemization occurred.
Comparative Analysis: Experimental vs. Alternatives

To validate your "Product" (the Experimental Crystal Structure), you must compare it against "Alternatives" (Computational Models or Isomers). This proves that your structure is not an artifact.

Scenario A: Experimental Structure vs. DFT Prediction

Why this matters: If your experimental density is significantly lower than the DFT predicted density, you likely have a metastable polymorph or a solvate.

MetricExperimental (XRD) DFT Prediction (B3LYP/6-31G)*Interpretation
Density (

)
Target: >1.35 g/cm³Ref: ~1.38 g/cm³Low Exp.[1] Density = Voids/Disorder.[1]
R-Factor (

)
Target: <5.0%N/A>7% implies poor crystal quality or twinning.[1]
Packing Motif Dimer (

)
Dimer (

)
Deviation implies steric strain.[1]
Scenario B: Isothiazole (1,[1][2][3]2) vs. Thiazole (1,[1][4]3) Isomer

The 1,2-isothiazole ring (S-N bond) is less stable than the 1,3-thiazole (S-C-N) isomer. Ensure you have the correct isomer.

  • 1,2-Isothiazole: S and N are adjacent.[1] Bond length ~1.65 Å.[1]

  • 1,3-Thiazole: S and N separated by Carbon.[1] S–C bond ~1.73 Å.

  • Protocol: Check the electron density map. Sulfur is electron-rich (

    
    ).[1] If the heavy atom peak is separated from the Nitrogen peak by a Carbon, you have synthesized the wrong isomer (1,3-thiazole).[1]
    
Visualization of Structural Logic

The following diagram illustrates the critical validation workflow and the expected supramolecular packing (the "Performance" driver).

Gcluster_0Phase 1: Crystallizationcluster_1Phase 2: Data Validation (The 'Product')cluster_2Phase 3: Performance MetricsRawCrude 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acidSolventSolvent Selection(MeOH/Water vs. THF/Pentane)Raw->SolventCrystSingle Crystal GrowthSolvent->CrystSlow Evap.DiffractionX-Ray Diffraction(Mo/Cu Source)Cryst->DiffractionRefinementStructure Refinement(SHELXL)Diffraction->RefinementCheckIsomer Check:S-N Bond (1.65 Å) vs S-C-NRefinement->CheckCheck->RawWrong Isomer (Restart)PackingPacking Efficiency(Density > 1.35 g/cm³)Check->PackingValid StructureMotifH-Bond Synthon(Carboxylic Dimer)Check->MotifValid Structure

Caption: Workflow for validating the 1,2-isothiazole isomer and confirming solid-state performance metrics.

References
  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures.[1][Link]

  • Dotsenko, V. V., et al. (2002). "Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications."[1][3] Russian Chemical Reviews, 71(8), 673-694.[1][3] [Link][1]

  • Voisin, S., et al. "Conformational analysis of thiazole-carboxylic acids."[1] Acta Crystallographica Section C. (Contextual Reference for bond lengths).

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database."[1] Acta Crystallographica Section B, 72(2), 171-179.[1] [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Methyl-2-(1,2-thiazol-3-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe and compliant disposal of 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid. As a compound frequently utilized in research and development, particularly in the synthesis of novel therapeutic agents, understanding its proper handling and disposal is paramount to ensuring laboratory safety and environmental protection. This guide is structured to provide clear, actionable steps, grounded in established safety principles and regulatory guidelines.

Hazard Assessment and Characterization

Key Potential Hazards:

  • Corrosivity: As a carboxylic acid, this compound is expected to be corrosive. It has the potential to cause severe skin burns and eye damage upon contact.[1] The anhydrous form of similar acids can be a powerful dehydrating agent, capable of causing serious burns.[2]

  • Skin Sensitization: The presence of the thiazole ring and related isothiazolinone structures in similar compounds suggests a potential for causing allergic skin reactions.[1][3]

  • Aquatic Toxicity: Many organic acids and thiazole derivatives are classified as harmful or very toxic to aquatic life, with long-lasting effects.[1][3] Therefore, direct release into the environment must be strictly avoided.[1][4][5]

  • Respiratory Irritation: Vapors or mists may cause respiratory irritation.

Due to its acidic nature, this compound would likely be classified under EPA Waste Code D002 for corrosivity if its pH in solution is ≤ 2.[6]

Personal Protective Equipment (PPE)

Given the identified hazards, the following personal protective equipment is mandatory when handling 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid for disposal:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes that can cause severe eye damage or blindness.[1]
Hand Protection Nitrile rubber gloves (minimum 0.7 mm thickness).[4] Always consult the glove manufacturer's compatibility data.To prevent skin contact, which can lead to burns and allergic reactions.[1][7]
Body Protection A lab coat or chemical-resistant apron.To protect against skin contact and contamination of personal clothing.[8]
Respiratory Protection Use in a well-ventilated area or a fume hood.[4][9] If vapors or aerosols are generated, use a NIOSH-approved respirator.To prevent inhalation of potentially irritating vapors.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent harm to personnel and the environment.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[10]

  • Don PPE: Before addressing the spill, put on the full complement of required PPE.

  • Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[5][11]

  • Absorb the Material: Carefully cover and absorb the spilled material with the absorbent. Mix until the material appears dry.[5]

  • Collect the Waste: Using non-sparking tools, carefully scoop the absorbed material into a designated, labeled, and sealable container for hazardous waste.[9][12]

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent or detergent and water. Collect the cleaning materials for disposal as hazardous waste.

  • Dispose of Waste: Dispose of the sealed container and any contaminated materials through your institution's hazardous waste management program.[7]

Waste Disposal Workflow

The proper disposal of 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid requires a systematic approach to ensure safety and regulatory compliance. Direct disposal down the drain is strictly prohibited due to its potential corrosivity and aquatic toxicity.[13][14]

Step 1: Waste Characterization and Segregation
  • Characterize: The waste must be treated as hazardous due to its corrosive properties and potential aquatic toxicity.

  • Segregate: Do not mix this waste with other chemical waste streams unless compatibility is confirmed. Specifically, keep it segregated from bases, oxidizing agents, and reactive metals.[15]

Step 2: On-site Neutralization (for small quantities)

For very small quantities of dilute aqueous solutions, neutralization may be an option. This procedure must be performed by trained personnel with extreme caution.

  • Work in a Fume Hood: Conduct all neutralization steps within a certified chemical fume hood.[16]

  • Prepare a Basic Solution: Prepare a dilute solution of a weak base, such as sodium bicarbonate or sodium carbonate, in a large beaker, preferably in an ice bath to control the reaction temperature.[16]

  • Slow Addition: Slowly and carefully add the acidic waste to the basic solution with constant stirring.[16]

  • Monitor pH: Continuously monitor the pH of the solution. The target pH should be between 5.5 and 9.5.[16]

  • Final Disposal: Once neutralized, the solution may be suitable for drain disposal, followed by a large volume of water (at least 20 parts water to 1 part neutralized solution), provided it does not contain other hazardous components.[16] Consult your local regulations and institutional policies before any drain disposal.

Step 3: Containerization and Labeling for Hazardous Waste Collection

For larger quantities or if neutralization is not feasible, the following procedure must be followed:

  • Select an Appropriate Container: Use a clearly labeled, leak-proof container that is compatible with acidic waste.

  • Label the Container: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid"

    • The specific hazards (e.g., Corrosive, Marine Pollutant)

    • The accumulation start date

  • Store Safely: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.[15]

Step 4: Final Disposal

Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Disposal Decision Workflow

DisposalWorkflow start Waste Generation: 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid characterize Characterize Waste: Corrosive (D002), Potential Aquatic Toxicity start->characterize is_small_qty Small Quantity of Dilute Aqueous Solution? characterize->is_small_qty neutralize Neutralization Protocol: 1. Use Fume Hood & PPE 2. Add slowly to weak base 3. Monitor pH (5.5-9.5) is_small_qty->neutralize Yes collect_hw Collect as Hazardous Waste is_small_qty->collect_hw No check_local_regs Consult Local Regulations for Drain Disposal neutralize->check_local_regs drain_disposal Permitted Drain Disposal: Flush with copious water check_local_regs->drain_disposal Yes check_local_regs->collect_hw No containerize Containerize: - Compatible, sealed container - Label: 'Hazardous Waste', Chemical Name, Hazards collect_hw->containerize store Store Safely: - Satellite Accumulation Area - Segregate from incompatibles containerize->store dispose Final Disposal: Arrange pickup by licensed hazardous waste contractor store->dispose

Caption: Disposal decision workflow for 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid.

References

  • MilliporeSigma. (2025, December 24). Safety Data Sheet.
  • Occupational Safety and Health Administration (OSHA). (1993, April 8). Acetic and Formic Acids in Workplace Atmospheres.
  • LookChem. (n.d.). (S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid.
  • Fisher Scientific. (2012, March 23). Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Rudolf Hensel GmbH. (n.d.). Safety Data Sheet according to REACH-Regulation (EC) 1907/2006.
  • Thermo Fisher Scientific. (2025, September 6). Safety Data Sheet.
  • KEIMFARBEN GMBH. (n.d.). Safety Data Sheet.
  • Hologic. (2025, May 28). Material Safety Data Sheet.
  • 3M. (n.d.). Safety Data Sheet.
  • Merck. (n.d.). Safety Data Sheet.
  • Anonymous. (2023, September 23).
  • Electronic Code of Federal Regulations (eCFR). (2023, December 18). 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic).
  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - Acetic acid.
  • Anonymous. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
  • Cheméo. (n.d.). Chemical Properties of Butanoic acid, 3-methyl-, ethyl ester (CAS 108-64-5).
  • Fisher Scientific. (2024, January 30). Safety Data Sheet.
  • Weber ES. (2022, March 22). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • REDA Safe. (2022, January 28). Chemical Compatibility and Storage Guidelines.
  • Anonymous. (n.d.). Procedures for the disposal of liquid chemical residues and aqueous solutions.
  • CymitQuimica. (2025, December 28). Safety Data Sheet.
  • PubChem. (n.d.). 2-Thioacetyl-3-methyl butanoic acid.
  • National Institute of Standards and Technology (NIST). (n.d.). Butanoic acid, 3-methyl-.
  • LGC Standards. (n.d.). (2S)-3-Methyl-2-[[methyl[[2-(1-methylethyl)thiazol-4-yl]methyl]carbamoyl]amino]butanoic Acid.
  • HW Drugs. (n.d.). EPA Subpart P Regulations.
  • U.S. Environmental Protection Agency (EPA). (2026, January 22). Management of Hazardous Waste Pharmaceuticals.
  • U.S. Environmental Protection Agency (EPA). (n.d.). EPA Hazardous Waste Codes.
  • American Society of Health-System Pharmacists (ASHP). (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • Anonymous. (2019, March 15). EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals.

Sources

Personal protective equipment for handling 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Profiling

Compound: 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid Chemical Class: Heterocyclic Carboxylic Acid / Isothiazole Derivative Physical State: Solid (Powder)[1]

As a specialized research chemical, specific toxicological data for this exact isomer may be limited in public registries. Therefore, Universal Precautionary Protocols for functionalized heterocyclic acids must be applied.

Risk Assessment (Functional Group Analysis):

  • Carboxylic Acid Moiety: Inherently acidic. High probability of Skin Irritation (H315) and Serious Eye Irritation (H319) . Inhalation of dust will cause Respiratory Irritation (H335) .

  • Isothiazole/Thiazole Ring: Nitrogen-Sulfur heterocycles are frequently metabolically active. Structural analogs (e.g., isothiazolinones) are known Skin Sensitizers (H317) . You must treat this compound as a potential sensitizer.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent dermal absorption and inhalation sensitization. Do not rely on "standard" lab PPE; specific tasks require upgraded protection.

PPE ComponentSpecificationRationale & Causality
Hand Protection (Dry) Nitrile (0.11 mm min) Standard protection against dry powders.
Hand Protection (Solvent) Double Nitrile or Silver Shield® Critical: Once dissolved (e.g., in DCM or DMF), the solvent acts as a carrier, increasing permeation rates. Thiazoles can penetrate standard nitrile rapidly when in solution.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient. As an acidic solid, dust ingress behind glasses can cause corneal ulceration. Goggles provide a sealed environment.
Respiratory Fume Hood (Primary) Engineering controls are superior to respirators. All weighing/transfer must occur inside a certified hood.
Body Protection Lab Coat (High-Neck) Must cover the suprasternal notch to prevent dust accumulation on the neck/collarbone area, a common site for contact dermatitis.

Operational Workflow: Step-by-Step

Phase A: Engineering Controls & Setup
  • Verify Airflow: Ensure Fume Hood face velocity is between 80–100 fpm (0.4–0.5 m/s) .

  • Static Control: Thiazole-based powders can be electrostatic. Use an ionizing bar or anti-static gun during weighing to prevent "fly-away" powder, which increases inhalation risk.

  • Decontamination Prep: Prepare a beaker of saturated Sodium Bicarbonate (NaHCO₃) solution before opening the vial. This is your immediate neutralization agent.

Phase B: Handling & Synthesis
  • Weighing:

    • Place the balance inside the fume hood.

    • If the balance is external, use a tared closed vessel (e.g., a screw-top vial) to transport the solid. Never transport open weigh boats across the lab.

  • Solubilization:

    • Add solvent slowly.

    • Note: If using DMSO or DMF, remember these solvents enhance skin permeability. If a splash occurs, the chemical will be carried through the skin barrier instantly.

  • Reaction Monitoring:

    • When taking TLC aliquots, assume the capillary tube is contaminated. Dispose of it immediately into a solid waste container; do not leave it on the benchtop.

Phase C: Emergency Response
  • Skin Contact: Wash with soap and water for 15 minutes.[2][3] Do not use alcohol/ethanol for washing; it may increase solubility and absorption of the thiazole ring.

  • Eye Contact: Flush for 15 minutes. The acidity requires immediate dilution to prevent pH-induced damage.

  • Spill (Solid): Cover with wet paper towels (to prevent dust), then wipe up.

  • Spill (Solution): Absorb with vermiculite. Neutralize the area with dilute Sodium Bicarbonate.

Waste Disposal Logic

Disposal must follow the chemical nature of the compound to prevent downstream reactions in the waste drum.

  • Primary Stream: Acidic Organic Waste .

  • Segregation: Do NOT mix with strong oxidizers (e.g., Nitric Acid waste) or strong bases. Mixing with bases will generate heat (exothermic neutralization) and may cause waste container pressurization.

  • Labeling: Clearly tag as "Organic Acid - Thiazole Derivative."

Decision Logic Visualization

The following diagram illustrates the decision-making process for handling this compound based on its physical state.

G Start Start: Handling 3-Methyl-2-(1,2-thiazol-3-yl)butanoic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution (Organic Solvent) StateCheck->Solution HazardDust HAZARD: Inhalation & Static Dust Solid->HazardDust ControlSolid Control: Fume Hood + Ionizer HazardDust->ControlSolid PPE_Solid PPE: Nitrile Gloves + Goggles ControlSolid->PPE_Solid Action Perform Experiment PPE_Solid->Action HazardPerm HAZARD: Enhanced Skin Absorption Solution->HazardPerm ControlLiq Control: Secondary Containment HazardPerm->ControlLiq PPE_Liq PPE: Double Gloving / Laminate Gloves ControlLiq->PPE_Liq PPE_Liq->Action Waste Disposal: Acidic Organic Stream Action->Waste

Figure 1: Operational decision tree for selecting controls based on the physical state of the isothiazole derivative.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4]

  • PubChem. (n.d.). Compound Summary: Thiazole-4-carboxylic acid (Analogous Structure Safety Data). National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (2012).[5] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g).

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Isothiazolinone derivatives sensitization alerts.

Sources

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